Dehydroabietinol
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18,21H,5,7,9-11,13H2,1-4H3/t18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKGRAGZAQRSED-SLFFLAALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858748 | |
| Record name | Dehydroabietol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3772-55-2 | |
| Record name | Dehydroabietol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydroabietol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenanthrenemethanol, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dehydroabietol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1R-(1α,4aβ,10aα)]-1,2,3,4,4a,9,10,10a-octahydro-7-isopropyl-1,4a-dimethylphenanthren-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROABIETYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAD5Q9VDSM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dehydroabietinol: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Dehydroabietinol, a significant abietane diterpenoid. It details its primary natural sources and outlines the prevalent methodologies for its isolation and purification. The information is intended to serve as a technical resource for professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a naturally occurring diterpene alcohol belonging to the abietane class.[1] While it can be found directly in some plant tissues, it is most commonly associated with its oxidized precursor, dehydroabietic acid, a principal component of rosin from coniferous trees.[1][2][3] The primary natural sources are concentrated within the plant kingdom, specifically in the Pinaceae family.
Key botanical sources include:
-
Genus Pinus (Pines): This is the most significant source. This compound and its precursor have been identified in various pine species, including Pinus densiflora and Pinus sylvestris.[4] Pine oleoresin (rosin) is a rich reservoir of dehydroabietic acid, which serves as a readily available starting material for this compound synthesis.
-
Genus Abies (Firs): Several species of fir trees are known to contain this compound and related abietane diterpenoids. Notably, it has been isolated from Abies firma and Abies georgei.
-
Genus Picea (Spruces): The bark of spruce trees, such as Picea abies (Norway spruce), has been identified as a source of dehydroabietic acid and its derivatives, making it a potential source for obtaining the precursor.
-
Genus Juniperus (Junipers): Various Juniperus species are known to produce a wide array of diterpenes, including dehydroabietic acid, which is widely distributed within this genus.
-
Other Species: this compound has also been reported in other plants such as Cedrus atlantica (Atlas Cedar) and Hyptis suaveolens.
This compound is biosynthesized from dehydroabietic acid, a major resin acid in these coniferous trees where it plays a role in defense mechanisms against pathogens and herbivores.
Quantitative Data
The concentration of this compound itself in plant material is often low. More commonly, the abundance of its precursor, dehydroabietic acid (DHA), is reported. DHA is a major constituent of commercial rosin, which is derived from pine oleoresin. The subsequent chemical reduction to this compound is typically a high-yield process.
| Source Material | Precursor Compound | Reported Concentration / Yield | Notes |
| Commercial Rosin (Pinus spp.) | Dehydroabietic Acid (DHA) | Major component | DHA is one of the most stable resin acids in disproportionated rosin. |
| Picea abies Bark | Dehydroabietic Acid (DHA) | Isolated constituent | Isolated along with other abietane diterpenoids. |
| Chemical Reduction of DHA | This compound | 63.6% - 90% | Yield depends on the specific protocol and scale. |
Isolation and Purification Protocols
The most common and practical method for obtaining pure this compound is not through direct isolation from crude plant extracts, but via a semi-synthetic approach starting from its abundant natural precursor, dehydroabietic acid.
Workflow Overview
The overall process involves three main stages:
-
Extraction and Purification of Dehydroabietic Acid (DHA): DHA is isolated from a readily available natural source, typically commercial pine rosin.
-
Chemical Reduction: The carboxylic acid group of DHA is reduced to a primary alcohol to form this compound.
-
Purification: The final product, this compound, is purified using standard chromatographic techniques.
Caption: Workflow from Pine Rosin to Pure this compound.
Detailed Experimental Protocol: Semi-synthesis from Dehydroabietic Acid
This protocol is adapted from methodologies described in the literature for the reduction of dehydroabietic acid.
Objective: To synthesize and purify this compound from dehydroabietic acid.
Materials:
-
Dehydroabietic acid (DHA), ≥98% purity
-
Lithium aluminium hydride (LiAlH₄, LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Dilute sulfuric acid (e.g., 1 M H₂SO₄) or Hydrochloric Acid (10%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl, brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Petroleum ether (or hexanes)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Addition of Dehydroabietic Acid:
-
Dissolve dehydroabietic acid (1.0 equivalent) in anhydrous THF.
-
Add the DHA solution dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
-
Reaction:
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approximately 65 °C) for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until all starting material is consumed.
-
-
Quenching and Workup:
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly quench the reaction by adding dilute sulfuric acid or hydrochloric acid until the effervescence ceases.
-
Pour the quenched mixture into a separatory funnel and extract with ethyl acetate (3 x volumes).
-
-
Washing:
-
Combine the organic layers.
-
Wash the combined organic phase successively with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., starting from 10:1 petroleum ether:EtOAc).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a colorless oil or solid.
-
Caption: Step-by-step experimental workflow for reduction.
References
- 1. Buy this compound (EVT-294009) | 3772-55-2 [evitachem.com]
- 2. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid [mdpi.com]
- 4. Dehydroabietyl alcohol | C20H30O | CID 15586718 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dehydroabietinol: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietinol is a diterpenoid compound derived from dehydroabietic acid, a major component of rosin, the resinous exudate from coniferous trees. This natural product has garnered significant attention in the scientific community due to its diverse and promising biological activities. This technical guide provides an in-depth overview of the known biological effects of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Antiproliferative and Antitumor Activity
This compound and its synthetic derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest, mediated through various signaling pathways.
Quantitative Data: In Vitro Cytotoxicity
The antiproliferative activity of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values is presented in Table 1.
| Compound | Cell Line | IC50 (μM) | Reference |
| This compound | HeLa | 13.0 ± 2.8 (as mg/mL) | [1] |
| This compound | Jurkat | 9.7 ± 0.7 (as mg/mL) | [1] |
| This compound Acetate | Jurkat | 22.0 ± 3.6 (as mg/mL) | [1] |
| This compound Derivative 5g | MGC-803 | 4.84 | [2][3] |
| This compound Derivative 5g | A549 | 7.24 | |
| This compound Derivative 5g | T24 | 7.82 | |
| This compound Derivative 5g | HepG2 | 5.82 | |
| This compound Derivative 5j | MGC-803 | 6.36 | |
| This compound Derivative 5j | A549 | 7.08 | |
| This compound Derivative 5j | T24 | 8.76 | |
| This compound Derivative 5j | HepG2 | 6.31 | |
| DHA-Chalcone Hybrid 33 | MCF-7 | 2.21 - 11.5 | |
| DHA-Chalcone Hybrid 41 | MCF-7 | 2.21 - 11.5 | |
| DHA-Chalcone Hybrid 43 | MCF-7 | 2.21 - 11.5 | |
| DHA-Chalcone Hybrid 44 | MCF-7 | 2.21 - 11.5 | |
| DHA-Chalcone Hybrid 33 | MDA-MB-231 | - | |
| DHA-Chalcone Hybrid 41 | MDA-MB-231 | - | |
| Tanshinone/Carnosol Analogues | SUM149, MDA-MB231, T47D, MCF07 | 1.3 - 18.7 |
Mechanism of Action
The antitumor activity of this compound derivatives is multifaceted. Studies on derivative 5g have elucidated a mechanism involving the induction of apoptosis, cell cycle arrest, and the modulation of intracellular signaling pathways.
Treatment of cancer cells with this compound derivatives leads to characteristic morphological changes associated with apoptosis, including nuclear hypercondensation and the formation of apoptotic bodies. This process is mediated through the mitochondrial death pathway, characterized by a reduction in the mitochondrial membrane potential and an increase in intracellular Reactive Oxygen Species (ROS) and calcium (Ca2+) levels.
Caption: Apoptosis induction pathway by a this compound derivative.
Flow cytometric analysis has revealed that this compound derivatives can arrest the cell cycle at the G0/G1 phase in a dose-dependent manner. For instance, treatment with compound 5g resulted in a significant increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the G2/M phase population.
Caption: Cell cycle arrest mechanism by a this compound derivative.
Experimental Protocols
The antiproliferative activity of this compound and its derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). A positive control (e.g., 5-fluorouracil) and a vehicle control are included.
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
-
Cell Treatment: Cells are treated with different concentrations of the compound for a specified duration (e.g., 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on the DNA content histogram.
Antiviral Activity
This compound and its derivatives have shown potential as antiviral agents, particularly against herpes viruses.
Quantitative Data
| Compound | Virus | Activity Metric | Value | Concentration | Reference |
| This compound Acetate | Herpes Simplex Virus-1 (HSV-1) | Reduction Factor (Rf) | 1 x 10¹ | 25 mg/mL |
Note: A reduction factor (Rf) is the ratio of the virus titer in the absence of the compound to the virus titer in the presence of the compound. An Rf value greater than 1 x 10³ is considered to represent relevant antiviral activity.
Experimental Protocol: Antiviral Assay (Plaque Reduction Assay)
-
Cell Culture: A monolayer of susceptible host cells (e.g., Vero cells for HSV-1) is prepared in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known titer of the virus.
-
Compound Treatment: After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing different concentrations of the test compound.
-
Plaque Formation: The plates are incubated for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the viral plaques. The number of plaques in the treated wells is counted and compared to the untreated control.
-
Activity Calculation: The percentage of plaque reduction is calculated, and the concentration that inhibits plaque formation by 50% (IC50) or the reduction factor is determined.
Antimicrobial and Antifungal Activity
While research on the antimicrobial properties of this compound itself is limited, its parent compound, dehydroabietic acid, and various derivatives have demonstrated activity against a range of bacteria and fungi.
Quantitative Data
| Compound | Organism | MIC (µg/mL) | Reference |
| Dehydroabietic Acid | Aspergillus terreus | 39.7 (as mg/mL) | |
| 7α-hydroxythis compound | Aspergillus fumigatus | 50 (as mg/mL) | |
| 7α-hydroxythis compound | Aspergillus niger | 63 (as mg/mL) | |
| Dehydroabietic Acid Derivative | Methicillin-resistant S. aureus (MRSA) | 32 | |
| Dehydroabietic Acid Derivative | Bacillus subtilis | 4 | |
| Dehydroabietic Acid Derivative | Staphylococcus aureus | 2 |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Compound Dilution: A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound and related compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While some derivatives of this compound have shown weak anti-inflammatory activity, the mechanism has been more extensively studied for dehydroabietic acid.
Mechanism of Action
Dehydroabietic acid has been shown to suppress the inflammatory response by inhibiting the activation of Src and Syk tyrosine kinases in the NF-κB signaling pathway and TAK1 in the AP-1 signaling pathway. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
Caption: Anti-inflammatory mechanism of dehydroabietic acid.
Antiprotozoal Activity
This compound and its derivatives have also been evaluated for their activity against various protozoan parasites.
Quantitative Data
| Compound | Organism | IC50 (µg/mL) | Reference |
| This compound | Trypanosoma cruzi | 66 | |
| This compound Derivative 1 | Trypanosoma cruzi | 46 | |
| This compound Derivative 4 | Trypanosoma cruzi | 61 | |
| This compound Derivative 15 | Trypanosoma cruzi | 69 |
Conclusion
This compound and its derivatives represent a promising class of natural product-based compounds with a broad spectrum of biological activities. The demonstrated antiproliferative, antiviral, antimicrobial, anti-inflammatory, and antiprotozoal effects warrant further investigation. The detailed mechanistic insights and quantitative data presented in this guide provide a solid foundation for future research aimed at optimizing the therapeutic potential of these molecules. The development of novel derivatives with enhanced potency and selectivity, coupled with a deeper understanding of their interactions with biological targets, will be crucial for translating the promise of this compound into tangible clinical applications.
References
- 1. uv.es [uv.es]
- 2. Synthesis and anti-proliferative activity of this compound derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-proliferative activity of this compound derivatives bearing a triazole moiety - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Dehydroabietinol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dehydroabietinol, a naturally occurring abietane diterpenoid. This document outlines its chemical properties, synthesis, and significant biological activities, with a focus on its potential therapeutic applications. Detailed experimental protocols and visual representations of its mechanistic pathways are included to support further research and development.
Core Chemical and Physical Data
This compound is a resin acid derivative found primarily in coniferous trees. Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 3772-55-2 | [1][2][3][4] |
| Molecular Formula | C₂₀H₃₀O | [1] |
| Molecular Weight | 286.45 g/mol | |
| Alternate Names | Dehydroabeityl Alcohol, Pomiferin A |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its derivatives are crucial for consistent and reproducible research.
Synthesis of this compound from Dehydroabietic Acid
A common method for synthesizing this compound involves the reduction of a dehydroabietic acid methyl ester.
Protocol 1: Esterification of Dehydroabietic Acid
-
Dissolve dehydroabietic acid in methanol.
-
Add a solution of lithium hydroxide in water and stir the mixture at room temperature.
-
Add dimethyl sulfate dropwise to the reaction mixture and continue stirring overnight.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl dehydroabietate.
Protocol 2: Reduction to this compound
-
Add lithium aluminium hydride (LiAlH₄) to anhydrous tetrahydrofuran (THF) under ice-water cooling.
-
Add a solution of dehydroabietic acid (or its methyl ester) in anhydrous THF.
-
Stir the mixture at 0°C and then increase the temperature to 65°C for several hours.
-
Pour the reaction mixture into dilute sulfuric acid and extract with ethyl acetate.
-
Wash the organic layer successively, dry over anhydrous sodium sulfate, and concentrate to obtain this compound.
Biological Activity and Mechanisms of Action
This compound and its derivatives have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer properties.
Anti-inflammatory Activity
Dehydroabietic acid (DAA), the parent compound of this compound, has been shown to suppress inflammatory responses. The mechanism involves the inhibition of key signaling pathways in macrophages. DAA reduces the production of nitric oxide (NO) and the expression of inflammatory genes. This is achieved by targeting and suppressing the activity of Src and Syk kinases in the NF-κB pathway, and TAK1 in the AP-1 cascade.
Anti-cancer Activity
Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. A series of novel this compound derivatives incorporating a triazole moiety have shown promising cytotoxicity, with some compounds exhibiting IC₅₀ values in the low micromolar range against gastric, lung, and liver cancer cells.
The proposed mechanism for some of these anti-cancer derivatives involves the induction of apoptosis through the mitochondrial death pathway. This is characterized by:
-
Arrest of the cell cycle, often at the G0/G1 phase.
-
An increase in intracellular Reactive Oxygen Species (ROS) and Ca²⁺ levels.
-
A reduction in the mitochondrial membrane potential.
Quantitative Data Summary
The cytotoxic activity of selected this compound derivatives has been quantified against several human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Citation(s) |
| 5g | MGC-803 (Gastric) | 4.84 | |
| A549 (Lung) | 7.24 | ||
| HepG2 (Liver) | 5.82 | ||
| 5i | MGC-803 (Gastric) | - | |
| A549 (Lung) | - | ||
| HepG2 (Liver) | - | ||
| 5j | MGC-803 (Gastric) | 6.36 | |
| A549 (Lung) | 7.08 | ||
| HepG2 (Liver) | 6.31 | ||
| 4p | HeLa (Cervical) | 25.31 | |
| HepG2 (Liver) | 11.70 | ||
| MGC-803 (Gastric) | 3.18 | ||
| T-24 (Bladder) | 14.18 | ||
| 4j | MGC-803 (Gastric) | 3.82 | |
| CNE-2 (Nasopharyngeal) | 17.76 | ||
| SK-OV-3 (Ovarian) | 4.66 | ||
| NCI-H460 (Lung) | 8.44 |
References
Dehydroabietinol: A Key Modulator of Plant Defense Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroabietinol, an abietane diterpenoid naturally occurring in coniferous trees, is emerging as a significant signaling molecule in plant defense. This technical guide provides a comprehensive overview of the current understanding of this compound's role in protecting plants from pathogens and insects. It delves into its biosynthesis, its function in activating systemic acquired resistance (SAR) through the salicylic acid signaling pathway, and its potential as an antifungal and insecticidal agent. This document synthesizes available scientific literature to present key findings, experimental methodologies, and signaling pathway diagrams to facilitate further research and application in agriculture and drug development.
Introduction
Plants have evolved a sophisticated array of defense mechanisms to counteract threats from a multitude of pathogens and herbivores. A key component of this defense system is the production of a diverse range of secondary metabolites. Among these, terpenoids represent a large and functionally varied class of compounds. This compound, a tricyclic diterpenoid alcohol, has been identified as a crucial player in the chemical defense arsenal of plants, particularly conifers.[1][2] Its role extends beyond that of a simple toxin; it acts as a signaling molecule that prepares the plant for a broad-spectrum and long-lasting defense response.[3][4] This guide will explore the multifaceted role of this compound in plant defense, providing insights into its mechanism of action and potential applications.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP). While the complete pathway to this compound is not fully elucidated in all plant species, the initial steps are well-characterized in conifers.[5]
A plastid-localized abietane synthase (AS) catalyzes the cyclization of GGPP to form abietadiene. This intermediate is then oxidized to dehydroabietadiene. Subsequent sequential oxidation reactions, catalyzed by endoplasmic reticulum-localized cytochrome P450 monooxygenases, lead to the formation of this compound, dehydroabietinal, and dehydroabietic acid.
References
Dehydroabietinol: A Technical Guide to its Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietinol, a naturally occurring abietane diterpenoid, has emerged as a molecule of interest in the field of kinase inhibition. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. This technical guide provides a comprehensive overview of this compound's activity as a kinase inhibitor, with a focus on its known targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its inhibitory potential.
Quantitative Kinase Inhibition Data
This compound has been evaluated for its inhibitory activity against a panel of kinases. The following table summarizes the available quantitative data, primarily focusing on its well-documented inhibition of Spleen Tyrosine Kinase (SYK).
| Target Kinase | IC50 (μM) | Assay Type | Reference |
| Spleen Tyrosine Kinase (SYK) | 46.4 | Biochemical Kinase Assay | [1] |
Further screening against a broader panel of kinases is necessary to fully elucidate the selectivity profile of this compound.
Signaling Pathways Modulated by this compound
The primary known target of this compound is SYK, a key kinase in the NF-κB and AP-1 signaling pathways. A structurally related compound, dehydroabietic acid, has been shown to suppress the activity of SYK, Src, and TAK1, which are critical upstream regulators of these pathways.[2]
SYK-Mediated NF-κB Signaling Pathway
The following diagram illustrates the central role of SYK in the NF-κB signaling cascade and the putative point of inhibition by this compound.
TAK1-Mediated AP-1 Signaling Pathway
The diagram below outlines the TAK1-mediated activation of the AP-1 transcription factor, a pathway that may also be influenced by this compound, given the activity of structurally similar compounds.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound as a kinase inhibitor. These are generalized protocols based on standard practices in the field.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common workflow for determining the in vitro inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., SYK)
-
Kinase substrate (peptide or protein)
-
This compound
-
ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF® reagents)
-
Microplate reader (luminometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase, substrate, and this compound dilutions.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phosphorylated Kinases
This protocol is used to assess the effect of this compound on the phosphorylation status of specific kinases within a cellular context.
Materials:
-
Cell culture reagents
-
This compound
-
Stimulant (e.g., growth factor, cytokine)
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (total and phosphorylated forms of the target kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound for a specified time, followed by stimulation to induce kinase phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the total and phosphorylated forms of the target kinase.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total kinase.
Conclusion
This compound demonstrates clear inhibitory activity against SYK and holds potential as a modulator of the NF-κB and AP-1 signaling pathways. Further investigation is warranted to establish a comprehensive kinase selectivity profile and to explore its therapeutic potential in diseases driven by dysregulated kinase activity. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this endeavor.
References
Dehydroabietinol from Hyptis suaveolens: An In-depth Technical Guide for Isolation and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isolation of dehydroabietinol from the plant Hyptis suaveolens, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details the experimental protocol for isolation, presents key quantitative data, and visualizes the relevant biological pathways associated with this compound and its derivatives.
Introduction
Hyptis suaveolens (L.) Poit., a member of the Lamiaceae family, is an aromatic plant traditionally used in various cultures for its medicinal properties. Phytochemical investigations have revealed a rich diversity of secondary metabolites within this plant, including a range of terpenoids. Among these, the abietane diterpenoid this compound has been identified as a constituent of interest. This guide focuses on the methodology for isolating this compound from H. suaveolens and provides context on its biological activities for potential drug discovery and development applications.
Isolation of this compound
The isolation of this compound from Hyptis suaveolens is achieved through a multi-step process involving extraction and chromatographic purification. The following protocol is a synthesis of methodologies reported in the scientific literature.
Experimental Protocol
2.1.1. Plant Material and Extraction
-
Plant Material Collection and Preparation: Fresh aerial parts of Hyptis suaveolens are collected and authenticated. The plant material is then air-dried in the shade at room temperature and pulverized into a coarse powder.
-
Solvent Extraction: The powdered plant material is subjected to extraction with acetone. This can be performed by maceration, where the plant material is soaked in the solvent for an extended period (e.g., 72 hours) with occasional agitation, or by Soxhlet extraction for a more exhaustive process. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude acetone extract.
2.1.2. Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Fractionation): The crude acetone extract is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a silica gel column (70-230 mesh). The column is then eluted with a gradient of solvents with increasing polarity. A common gradient system is hexane-ethyl acetate, starting from 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100), followed by an ethyl acetate-methanol gradient (e.g., 100:0 to 80:20) to elute more polar compounds.[1]
-
Fraction Collection and Analysis: Fractions of a fixed volume are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate, 9:1) and visualized under UV light and/or with a staining reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles are pooled together.
-
Isolation of this compound: this compound has been successfully isolated from a specific fraction using an isocratic elution with a solvent system of hexane:ethyl acetate (9:1) over a silica gel column.[1] The fractions containing the pure compound, as determined by TLC, are combined and the solvent is evaporated to yield isolated this compound.
2.1.3. Structural Elucidation
The identity and purity of the isolated this compound are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Quantitative Data
While the specific yield of this compound from Hyptis suaveolens is not explicitly reported in the reviewed literature, the following tables summarize key quantitative data related to its characterization and biological activity.
Spectroscopic Data for this compound
The structural identity of this compound is confirmed by its characteristic NMR signals.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.21 (d, J=8.1 Hz, 1H) | 147.34 |
| 7.02 (d, J=8.1 Hz, 1H) | 145.54 |
| 6.92 (s, 1H) | 134.76 |
| 3.50 (d, J=11.3 Hz, 1H) | 126.81 |
| 3.26 (d, J=10.9 Hz, 1H) | 124.24 |
| 2.94–2.82 (m, 3H) | 123.80 |
| 2.32 (d, J=12.8 Hz, 1H) | 72.27 |
| 1.85–1.68 (m, 5H) | 43.98 |
| 1.53–1.41 (m, 3H) | 38.47 |
| 1.26 (d, J=3.0 Hz, 6H) | 37.86 |
| 1.24 (s, 3H) | 37.35 |
| 0.92 (s, 3H) | 35.13 |
| 33.46 | |
| 30.11 | |
| 25.27 | |
| 24.00 | |
| 23.98 | |
| 18.88 | |
| 18.66 | |
| 17.40 |
Data compiled from multiple sources.[2]
Cytotoxicity Data
This compound and its derivatives have been evaluated for their cytotoxic activity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa | 13.0 ± 2.8 |
| Jurkat | 9.7 ± 0.7 | |
| This compound acetate | HeLa | 22.0 ± 3.6 |
| Jurkat | 95.0 ± 13.0 | |
| This compound-triazole derivative (5g) | MGC-803 | 4.84 |
| A549 | 7.24 | |
| T24 | 7.82 | |
| HepG2 | 5.82 | |
| This compound-triazole derivative (5j) | MGC-803 | 6.36 |
| A549 | 7.08 | |
| T24 | 8.76 | |
| HepG2 | 6.31 |
Data compiled from multiple sources.[3]
Biological Activity and Signaling Pathways
This compound and its structural analogs, particularly dehydroabietic acid, have been shown to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. Understanding the underlying mechanisms of action is crucial for their development as therapeutic agents.
Induction of Apoptosis
Studies on derivatives of this compound have indicated that their cytotoxic effects are mediated, at least in part, by the induction of apoptosis. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by an increase in intracellular reactive oxygen species (ROS) and a rise in cytosolic Ca²⁺ levels, leading to a reduction in the mitochondrial membrane potential and subsequent activation of the apoptotic cascade. Furthermore, these compounds have been observed to cause cell cycle arrest at the G0/G1 phase.
Anti-inflammatory Activity
The structurally related compound, dehydroabietic acid, has been shown to exert anti-inflammatory effects by suppressing key signaling pathways. It inhibits the phosphorylation of Src and Syk kinases in the NF-κB signaling cascade and suppresses the activity of TAK1 in the AP-1 signaling pathway. These actions lead to a reduction in the expression of pro-inflammatory genes.
Conclusion
This technical guide outlines a reproducible methodology for the isolation of this compound from Hyptis suaveolens and provides essential quantitative and mechanistic data for researchers and drug development professionals. The cytotoxic and anti-inflammatory potential of this compound and its analogs, coupled with initial insights into their mechanisms of action, underscore the value of this natural product as a lead compound for further investigation in oncology and inflammatory disease research. Future studies should focus on optimizing the isolation yield, conducting broader in vivo efficacy and toxicity studies, and further elucidating the specific molecular targets of this compound.
References
Abietane Diterpenoids: A Comprehensive Technical Guide to Their Role in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abietane diterpenoids, a large and structurally diverse class of natural products, have emerged as a significant area of interest in medicinal chemistry. Possessing a characteristic tricyclic skeleton, these compounds are predominantly isolated from various plant families, including Lamiaceae, Cupressaceae, and Pinaceae. Their wide spectrum of biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective, has positioned them as promising candidates for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core aspects of abietane diterpenoids in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and workflows.
Biological Activities and Therapeutic Potential
Abietane diterpenoids exhibit a remarkable array of pharmacological effects, making them attractive scaffolds for drug discovery. The key therapeutic areas where these compounds have shown significant promise are detailed below.
Anticancer Activity
A significant body of research has focused on the cytotoxic and antiproliferative effects of abietane diterpenoids against various cancer cell lines.[1] These compounds induce cell death through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[2][3] Prominent examples of abietane diterpenoids with potent anticancer activity include tanshinones from Salvia miltiorrhiza, carnosic acid from rosemary, and triptolide from Tripterygium wilfordii.[1]
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Several abietane diterpenoids have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.[4] Their mechanism of action often involves the modulation of inflammatory signaling pathways, most notably the NF-κB pathway.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Abietane diterpenoids have shown activity against a range of pathogenic bacteria and fungi. Their lipophilic nature is thought to facilitate their interaction with microbial cell membranes, leading to disruption of cellular processes. Structure-activity relationship studies suggest that the antimicrobial potency is influenced by the substitution pattern on the abietane skeleton.
Neuroprotective Effects
Emerging evidence suggests that certain abietane diterpenoids possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. These compounds can protect neuronal cells from oxidative stress-induced damage and modulate signaling pathways crucial for neuronal survival.
Quantitative Data on Biological Activities
To facilitate a comparative analysis of the therapeutic potential of various abietane diterpenoids, the following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of Abietane Diterpenoids (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| 7α-acetylhorminone | HCT116 (Colon) | 18 | |
| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | |
| Pygmaeocin B | HT29 (Colon) | 6.69 | |
| Compound 13 (synthetic precursor) | HT29 (Colon) | 2.7 | |
| Euphonoid H | C4-2B (Prostate) | 4.16 | |
| Euphonoid I | C4-2B (Prostate) | 5.74 | |
| Diterpenoid 5 (from S. carranzae) | U251 (Glioblastoma) | 0.43 | |
| Diterpenoid 6 (from S. carranzae) | U251 (Glioblastoma) | 1.34 | |
| Corymbulosin I | MDA-MB-231 (Breast) | 0.45 - 6.39 (range) | |
| Nornemoralisin B | Various | 1.6 - 11.3 (range) | |
| Tagetone A | Various | 4.24 - 12.17 (range) | |
| Nepetabractone B | HCT-8 (Colon) | 36.3 | |
| Nepetabractone D | HCT-8 (Colon) | 41.4 |
Table 2: Anti-inflammatory Activity of Abietane Diterpenoids (IC50 values in µM for NO Inhibition)
| Compound | Cell Line | IC50 (µM) | Reference |
| Dracocephalumoid A | RAW 264.7 | 1.12 - 5.84 (range) | |
| Uncinatone | RAW 264.7 | 1.12 - 5.84 (range) | |
| Trichotomone F | RAW 264.7 | 1.12 - 5.84 (range) | |
| Caryopterisoid C | RAW 264.7 | 1.12 - 5.84 (range) | |
| Nepetabractone B | RAW 264.7 | 19.2 | |
| Nepetabractone D | RAW 264.7 | 18.8 | |
| Compound 3 (from C. bodinieri) | RAW 264.7 | 36.35 | |
| Compound 8 (from C. bodinieri) | RAW 264.7 | 37.21 | |
| Pygmaeocin B | RAW 264.7 | 0.033 | |
| Medusanthol A | BV2 | 3.12 | |
| Medusanthol B | BV2 | 15.53 |
Table 3: Antimicrobial Activity of Abietane Diterpenoids (MIC values in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 6-hydroxysalvinolone | Staphylococcus aureus | 2.5 | |
| Prattinin A derivative 27 | Escherichia coli | 11.7 | |
| Prattinin A derivative 27 | Pseudomonas aeruginosa | 11.7 | |
| Prattinin A derivative 27 | Staphylococcus aureus | 23.4 | |
| Compound 14 (from P. barbatus) | Staphylococcus aureus | 15.6 - 31.25 (range) | |
| Compound 15 (from C. japonica) | Cutibacterium acnes | 3.13 - 6.25 (range) | |
| Compound 16 (from C. japonica) | Cutibacterium acnes | 3.13 - 6.25 (range) | |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | MRSA | 8 | |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus epidermidis | 8 | |
| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Streptococcus mitis | 8 | |
| ent-abietane diterpenoid | Gram-positive bacteria | < 60 |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of abietane diterpenoids.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 4 x 10⁴ cells/mL for HL-60 cells) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the abietane diterpenoid and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the amount of nitrite, a stable and oxidized product of NO, in the culture medium of lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the abietane diterpenoid for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at approximately 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition to determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the abietane diterpenoid in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells (e.g., HL-60) with the abietane diterpenoid for a defined period.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.
Signaling Pathways Modulated by Abietane Diterpenoids
The biological effects of abietane diterpenoids are often mediated through their interaction with and modulation of key intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory abietane diterpenoids exert their effects by inhibiting the activation of NF-κB. This can occur through the inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Some abietane diterpenoids have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 cascades, are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Abietane diterpenoids can modulate these pathways to exert their anticancer effects. For instance, some compounds can induce apoptosis by activating the JNK and p38 pathways while inhibiting the pro-survival ERK pathway.
Conclusion and Future Directions
Abietane diterpenoids represent a rich and valuable source of lead compounds for drug discovery. Their diverse biological activities, coupled with their complex and modifiable chemical structures, offer significant opportunities for the development of novel therapeutics for a wide range of diseases. Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent abietane diterpenoids.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the abietane scaffold to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Rigorous evaluation of promising compounds in preclinical animal models to assess their therapeutic efficacy and safety profiles.
-
Synergistic Combinations: Investigating the potential of abietane diterpenoids in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.
The continued exploration of this fascinating class of natural products holds great promise for the future of medicinal chemistry and the development of next-generation therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Dehydroabietinol: A Technical Guide to its Antiprotozoal Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroabietinol, a naturally occurring abietane diterpene, has emerged as a promising scaffold in the search for new antiprotozoal agents. This technical guide provides a comprehensive overview of the current state of research on the antiprotozoal activity of this compound and its derivatives. It consolidates quantitative data on its efficacy against various protozoan parasites, including Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. Detailed experimental protocols for the key assays used to evaluate these activities are provided, alongside a discussion of the current understanding of its mechanisms of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of antiparasitic drug discovery.
Introduction
Protozoan diseases, such as leishmaniasis, Chagas disease, and malaria, continue to pose a significant global health burden, affecting millions of people worldwide. The emergence of drug resistance and the toxicity associated with current therapies underscore the urgent need for novel, effective, and safe antiprotozoal agents. Natural products have historically been a rich source of new drug leads, and among these, terpenoids have shown a wide range of biological activities. This compound, a derivative of dehydroabietic acid found in the resin of coniferous trees, has attracted attention for its potential as an antiprotozoal agent. This document summarizes the key findings related to the antiprotozoal activity of this compound and its synthetic derivatives, providing a technical foundation for further research and development in this area.
Antiprotozoal Activity of this compound and Its Derivatives
The antiprotozoal efficacy of this compound and its synthetic analogs has been evaluated against several medically important protozoan parasites. The following sections and tables summarize the available quantitative data.
Leishmanicidal Activity
This compound has demonstrated moderate activity against different species of Leishmania, the causative agents of leishmaniasis. The activity is often assessed against the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite.
Table 1: Leishmanicidal Activity of this compound and Its Derivatives
| Compound | Parasite Species | Parasite Stage | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Leishmania braziliensis | Promastigote | 63 | ~211 | [1] |
| This compound | Leishmania infantum | Promastigote | 40 | ~134 | [1] |
| Dehydroabietylamine Derivatives | Leishmania spp. | Promastigote | - | 2.2 - 46.8 | [2] |
| Dehydroabietic Acid Derivatives | Leishmania donovani | Amastigote | - | 2.3 - 9 | [3][4] |
Trypanocidal Activity
The activity of this compound against Trypanosoma cruzi, the etiological agent of Chagas disease, has also been investigated, primarily against the epimastigote form of the parasite.
Table 2: Trypanocidal Activity of this compound and Its Derivatives
| Compound | Parasite Species | Parasite Stage | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Trypanosoma cruzi | Epimastigote | 92 | ~308 | |
| Dehydroabietic Acid Derivatives | Trypanosoma cruzi | Amastigote | - | 1.4 - 5.8 |
Antiplasmodial Activity
This compound has shown inhibitory effects on the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Its activity has been observed against both chloroquine-sensitive and chloroquine-resistant strains.
Table 3: Antiplasmodial Activity of this compound
| Compound | Parasite Species | Strain(s) | IC50 (µM) | Reference |
| This compound | Plasmodium falciparum | Chloroquine-sensitive & Chloroquine-resistant | 26 - 27 |
Cytotoxicity
Assessing the cytotoxicity of potential drug candidates against mammalian cells is crucial to determine their selectivity. The cytotoxicity of this compound and its derivatives has been evaluated against various cell lines, with NCTC-Clone 929 being a commonly used fibroblast cell line for such assessments.
Table 4: Cytotoxicity of this compound and Its Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | NCTC-Clone 929 | >256 | |
| Dehydroabietic Acid Derivatives (4, 15, 16, 17) | NCTC-Clone 929 | 129 - 232 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of the antiprotozoal activity of this compound.
In Vitro Culture of Protozoan Parasites
-
Parasite Strains: Leishmania braziliensis, Leishmania infantum.
-
Culture Medium: Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Parasites are cultured at 26°C in sterile culture flasks.
-
Maintenance: Cultures are passaged every 3-4 days by transferring an aliquot of the parasite suspension to a fresh culture flask containing new medium to maintain the parasites in the logarithmic growth phase.
-
Parasite Strain: Trypanosoma cruzi.
-
Culture Medium: Liver Infusion Tryptose (LIT) medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Parasites are maintained at 28°C in sterile culture flasks.
-
Maintenance: Cultures are subcultured weekly to ensure the continuous growth of epimastigotes.
-
Parasite Strains: Chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.
-
Culture System: Asexual erythrocytic stages are maintained in continuous in vitro culture in human erythrocytes (O+).
-
Culture Medium: RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µg/mL gentamicin, and 10% human serum or Albumax II.
-
Culture Conditions: Cultures are maintained at 37°C in a controlled atmosphere with 5% CO₂, 5% O₂, and 90% N₂.
-
Maintenance: The culture medium is changed daily, and fresh erythrocytes are added to maintain the parasitemia at a desired level (typically 1-5%).
Antiprotozoal Activity Assays
-
Preparation of Parasites: Leishmania promastigotes or T. cruzi epimastigotes are harvested during the logarithmic growth phase and their concentration is adjusted to 1 x 10⁶ parasites/mL in their respective culture media.
-
Plate Preparation: 100 µL of the parasite suspension is added to each well of a 96-well microtiter plate.
-
Compound Addition: this compound or its derivatives are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in culture medium. 100 µL of each dilution is added to the wells containing the parasites. A negative control (medium with DMSO) and a positive control (a reference drug like Amphotericin B for Leishmania or Benznidazole for T. cruzi) are included.
-
Incubation: The plates are incubated at the respective parasite culture temperatures (26°C for Leishmania, 28°C for T. cruzi) for 72 hours.
-
Viability Assessment: After incubation, 20 µL of a 0.125 mg/mL resazurin solution is added to each well, and the plates are incubated for another 4-6 hours.
-
Data Acquisition: The fluorescence is measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition versus the log of the compound concentration.
-
Synchronization of Parasites: P. falciparum cultures are synchronized to the ring stage using methods like sorbitol treatment.
-
Plate Preparation: 25 µL of test compound dilutions in culture medium are added to a 96-well microtiter plate.
-
Addition of Parasitized Erythrocytes: 200 µL of a suspension of parasitized erythrocytes (1.5% hematocrit, 0.5% parasitemia) is added to each well.
-
Incubation: The plates are incubated for 24 hours at 37°C in a controlled atmosphere.
-
Radiolabeling: 25 µL of culture medium containing 0.5 µCi of [³H]-hypoxanthine is added to each well.
-
Further Incubation: The plates are incubated for another 24 hours.
-
Harvesting and Scintillation Counting: The contents of the wells are harvested onto glass fiber filters, and the incorporation of [³H]-hypoxanthine is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are determined by comparing the radioactivity in the wells treated with the compound to that in the untreated control wells.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: NCTC-Clone 929 cells are cultured in Eagle's Minimum Essential Medium (MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the plates are incubated for another 24 or 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation: The plates are incubated for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the untreated control cells.
Mechanism of Action
The precise mechanisms by which this compound exerts its antiprotozoal effects are not fully elucidated and may vary between different parasites.
For its antiplasmodial activity , evidence suggests an indirect mechanism of action. This compound appears to incorporate into the erythrocyte membrane, causing dose-dependent shape alterations towards spherostomatocytic forms. Since the invasion and survival of Plasmodium parasites are highly dependent on the integrity and function of the host erythrocyte membrane, it is presumed that the antiplasmodial effect of this compound is a consequence of this membrane disruption rather than a direct effect on the parasite itself.
The mechanisms underlying its leishmanicidal and trypanocidal activities are less clear. However, for the parent compound, dehydroabietic acid, studies have suggested that its anti-Leishmania activity involves the induction of reactive oxygen species (ROS) production and the downregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. Further research is needed to determine if this compound shares this mechanism of action.
Visualizations
Experimental Workflow for Antiprotozoal Screening
References
- 1. Antiprotozoal Activity of Triazole Derivatives of Dehydroabietic Acid and Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antileishmanial activity of C7- and C12-functionalized dehydroabietylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiprotozoal activity of dehydroabietic acid derivatives against Leishmania donovani and Trypanosoma cruzi - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Preliminary Cytotoxicity Screening of Dehydroabietinol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preliminary cytotoxicity screening of Dehydroabietinol, a naturally occurring abietane diterpenoid, and its synthetic derivatives. It serves as a technical guide, summarizing key findings on cytotoxic activity, detailing common experimental protocols, and visualizing the proposed mechanisms of action.
Cytotoxicity Profile of this compound and Derivatives
This compound has been evaluated for its cytotoxic effects against various human cancer cell lines. While the parent compound shows moderate activity, several synthetic derivatives exhibit significantly enhanced potency. The following tables summarize the 50% inhibitory concentration (IC₅₀) values reported in the literature.
Table 1: Cytotoxicity (IC₅₀) of this compound
| Cell Line | Cancer Type | IC₅₀ (μM) | IC₅₀ (μg/mL) | Reference |
| HeLa | Cervical Cancer | 15.7 | 13.0 ± 2.8 | [1][2] |
| Jurkat | T-cell Leukemia | - | 9.7 ± 0.7 | [2] |
| A549 | Lung Cancer | 44.14 | - | [1] |
| HepG2 | Liver Cancer | 45.7 | - | [1] |
| Vero | Normal Kidney Cells | - | 32.0 ± 5.0 |
Note: IC₅₀ values are presented as reported in the source literature. Conversion: 1 μM ≈ 0.287 μg/mL.
Table 2: Enhanced Cytotoxicity of Selected this compound Derivatives
Several studies have focused on synthesizing this compound derivatives to improve anticancer activity. Triazole and oxazolidinone hybrids, in particular, have shown promising results.
| Derivative | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
| Compound 5g (Triazole) | MGC-803 | Gastric Cancer | 4.84 | |
| A549 | Lung Cancer | 7.24 | ||
| T24 | Bladder Cancer | 7.82 | ||
| HepG2 | Liver Cancer | 5.82 | ||
| Compound 5j (Triazole) | MGC-803 | Gastric Cancer | 6.36 | |
| A549 | Lung Cancer | 7.08 | ||
| T24 | Bladder Cancer | 8.76 | ||
| HepG2 | Liver Cancer | 6.31 | ||
| Compound 4p (Oxazolidinone) | MGC-803 | Gastric Cancer | 3.18 | |
| HepG2 | Liver Cancer | 11.70 | ||
| T-24 | Bladder Cancer | 14.18 | ||
| HeLa | Cervical Cancer | 25.31 | ||
| This compound Acetate | Jurkat | T-cell Leukemia | 22.0 ± 3.6 (μg/mL) |
Experimental Protocols for Cytotoxicity Assessment
The evaluation of this compound's cytotoxicity typically involves cell-based assays that measure cell viability or proliferation after exposure to the compound. The MTT assay is a widely used colorimetric method for this purpose.
General Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a standard workflow for assessing the cytotoxic effects of a test compound on cancer cell lines.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Detailed Protocol: MTT Assay
This protocol is a synthesized example based on methodologies reported for screening natural products and their derivatives.
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MGC-803, A549, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
-
Compound Preparation and Treatment:
-
This compound or its derivatives are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial dilutions are prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
The culture medium from the wells is replaced with medium containing the various concentrations of the test compound. A control group receives medium with DMSO only.
-
-
Incubation:
-
The treated plates are incubated for a period of 48 to 72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Measurement:
-
Following incubation, 20 μL of MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into insoluble purple formazan crystals.
-
The medium is carefully removed, and 100-150 μL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a wavelength between 540 and 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the control group.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Proposed Mechanism of Action
Preliminary mechanistic studies on potent this compound derivatives, such as the triazole compound 5g and the oxazolidinone compound 4p, suggest that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest.
Key Cellular Events
-
Induction of Apoptosis: Treatment with these derivatives leads to programmed cell death, confirmed by methods like Annexin V-FITC/PI double staining and flow cytometry.
-
Cell Cycle Arrest: The compounds cause an accumulation of cells in the G0/G1 phase of the cell cycle, thereby inhibiting cell proliferation.
-
Mitochondrial Dysfunction: A significant reduction in the mitochondrial membrane potential (ΔΨm) is observed, indicating the involvement of the intrinsic apoptotic pathway.
-
Oxidative Stress: The compounds induce an increase in intracellular Reactive Oxygen Species (ROS) levels.
-
Calcium Homeostasis Disruption: An elevation in intracellular Ca²⁺ levels is also noted, which can contribute to mitochondrial stress and apoptosis.
Visualized Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by potent this compound derivatives, leading to apoptosis. This pathway integrates the observed cellular events into the established framework of intrinsic apoptosis.
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Dehydroabietinol from Dehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of dehydroabietinol, a valuable derivative of the naturally occurring diterpene dehydroabietic acid. This compound serves as a crucial building block in the development of novel therapeutic agents due to its diverse biological activities.[1][2][3] The protocols outlined below describe two primary methods for this conversion: a direct reduction of dehydroabietic acid and a two-step procedure involving the formation of a methyl ester intermediate.
Method 1: Direct Reduction of Dehydroabietic Acid
This method offers a more direct route to this compound by reducing the carboxylic acid functional group of dehydroabietic acid using a strong reducing agent.
Experimental Protocol
Materials:
-
Dehydroabietic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dilute sulfuric acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [1]
-
Under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (1.52 g, 39.94 mmol) to a round-bottom flask containing anhydrous THF (30 mL) cooled in an ice-water bath.
-
Slowly add a solution of dehydroabietic acid (10.00 g, 33.28 mmol) in anhydrous THF to the LiAlH₄ suspension while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Gradually warm the reaction mixture to 65 °C and maintain it at this temperature for 3 hours.
-
After the reaction is complete (monitored by TLC), carefully pour the reaction mixture into dilute sulfuric acid to quench the excess LiAlH₄.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Method 2: Two-Step Synthesis via Methyl Dehydroabietate
This method involves the esterification of dehydroabietic acid to methyl dehydroabietate, which is then reduced to this compound. This approach can sometimes offer better yields and easier purification.
Step 1: Synthesis of Methyl Dehydroabietate
Experimental Protocol: [4]
Materials:
-
Dehydroabietic acid
-
Lithium hydroxide (LiOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve dehydroabietic acid (1.0 eq) in methanol.
-
Add a solution of lithium hydroxide (1.1 eq) in water and stir the mixture at room temperature for 2 hours.
-
Add dimethyl sulfate (1.2 eq) dropwise to the reaction mixture and continue stirring at room temperature overnight.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl dehydroabietate.
Step 2: Reduction of Methyl Dehydroabietate to this compound
Experimental Protocol:
Materials:
-
Methyl dehydroabietate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl dehydroabietate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% NaOH solution, and water again.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Quantitative Data Summary
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Method 1 | Dehydroabietic Acid | This compound | LiAlH₄, THF | Not explicitly stated, but protocol provided | |
| Method 2, Step 1 | Dehydroabietic Acid | Methyl Dehydroabietate | LiOH, (CH₃)₂SO₄ | Quantitative | |
| Method 2, Step 2 | Methyl Dehydroabietate | This compound | LiAlH₄, THF | 90 |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic routes to this compound.
References
- 1. Synthesis and anti-proliferative activity of this compound derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Lithium Aluminum Hydride Reduction of Dehydroabietic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dehydroabietic acid (DHA), a naturally occurring diterpene resin acid, and its derivatives exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] A key synthetic transformation in the derivatization of DHA is the reduction of its carboxylic acid or ester functional group to the corresponding primary alcohol, dehydroabietinol. This reduction is efficiently achieved using lithium aluminum hydride (LiAlH₄ or LAH), a powerful and versatile reducing agent.[1][3] this compound serves as a crucial intermediate for the synthesis of novel bioactive compounds, such as esters and triazole derivatives, which have shown promise in cancer research.[1]
This document provides detailed protocols for the LAH reduction of dehydroabietic acid and its methyl ester, summarizes key reaction data, and outlines the synthetic workflow for producing this compound and its subsequent derivatives.
Quantitative Data Summary
The following tables summarize the yields for the synthesis of this compound and related precursors. The data is compiled from cited literature to provide a clear comparison of reaction efficiencies.
Table 1: Synthesis Yields of this compound and Intermediates
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aromatization | Methyl Abietate | Methyl Dehydroabietate | 5% Pd/C, 250 °C | 85 | |
| Saponification | Methyl Dehydroabietate | Dehydroabietic Acid | KOH, MeOH, H₂O | 75 | |
| Reduction | Methyl Dehydroabietate | This compound | LiAlH₄, Dry THF, Reflux | 90 | |
| Reduction | Dehydroabietic Acid | This compound | LiAlH₄, Anhydrous THF | Good |
| Oxidation | this compound | Dehydroabietinal | Dess-Martin Periodinane, CH₂Cl₂ | 95 | |
Experimental Workflows
The synthesis of this compound can be approached from either dehydroabietic acid directly or via its methyl ester. The following diagrams illustrate these synthetic pathways.
References
Application Notes and Protocols for the Synthesis of Dehydroabietinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of dehydroabietinol and its derivatives, compounds of significant interest for their diverse biological activities, including potential anticancer, antiviral, and antifungal properties.[1][2][3] The following sections outline key synthetic transformations, present quantitative data in a structured format, and include workflow diagrams to visually represent the experimental processes.
I. Synthetic Strategies and Key Reactions
The synthesis of this compound derivatives typically commences from dehydroabietic acid (DHA), a readily available natural product derived from rosin.[3] The primary synthetic routes involve the reduction of the carboxylic acid at the C-18 position to an alcohol (this compound), followed by various functional group interconversions to generate a library of derivatives. Common modifications include oxidation, esterification, and the introduction of heterocyclic moieties like triazoles.[1]
Key Synthetic Steps:
-
Reduction of Dehydroabietic Acid/Esters: The carboxyl group of dehydroabietic acid or its methyl ester can be efficiently reduced to the corresponding primary alcohol, this compound, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
-
Oxidation of this compound: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, dehydroabietinal, using reagents such as Dess-Martin periodinane (DMP).
-
Esterification of this compound: A variety of ester derivatives can be synthesized by reacting this compound with acyl chlorides or carboxylic acids under appropriate conditions.
-
"Click Chemistry" for Triazole Derivatives: this compound can be functionalized with an azide group and subsequently reacted with various alkynes via a [3+2] cycloaddition reaction to yield a diverse range of 1,2,3-triazole derivatives.
II. Experimental Protocols
The following are detailed protocols for the synthesis of this compound and representative derivatives.
Protocol 1: Synthesis of this compound (2) from Dehydroabietic Acid (1)
Materials:
-
Dehydroabietic acid (1)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Dilute sulfuric acid
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of dehydroabietic acid (10.00 g, 33.28 mmol) in anhydrous THF (30 ml) under ice-water cooling, add lithium aluminum hydride (1.52 g, 39.94 mmol).
-
Stir the mixture at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and then heat to 65 °C for an additional 3 hours.
-
Cool the reaction mixture and carefully pour it into dilute sulfuric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound (2).
Protocol 2: Synthesis of Dehydroabietinal (9) from this compound (5)
Materials:
-
This compound (5)
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, the reaction mixture can be worked up by dilution with CH₂Cl₂, washing with saturated sodium bicarbonate and sodium thiosulfate solutions, followed by drying and concentration to afford dehydroabietinal (9).
Protocol 3: Synthesis of this compound Acetate (6)
Materials:
-
This compound (5)
-
Acetyl chloride
-
An appropriate solvent (e.g., anhydrous dichloromethane or pyridine)
Procedure:
-
Dissolve this compound (5) in the chosen anhydrous solvent.
-
Add acetyl chloride dropwise to the solution, typically at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with a suitable reagent (e.g., water or a saturated bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it to yield this compound acetate (6).
Protocol 4: General Procedure for the Synthesis of Triazole Derivatives (5a-x)
This is a multi-step synthesis starting from this compound (2).
Step 1: Synthesis of Chloroacetate Intermediate (3)
-
React this compound (2) with chloroacetyl chloride in anhydrous THF at room temperature.
Step 2: Synthesis of Azide Intermediate (4)
-
Convert the chloroacetate (3) to the corresponding azide (4) using sodium azide.
Step 3: Synthesis of 1,2,3-Triazole Derivatives (5a-x)
-
React the azide intermediate (4) with various propargyl-containing compounds via a [3+2] cycloaddition reaction to afford the desired 1,2,3-triazole derivatives.
III. Quantitative Data Summary
The following tables summarize the reaction yields and biological activities of selected this compound derivatives.
Table 1: Synthesis Yields of this compound Derivatives
| Compound Name | Starting Material | Reagents | Yield (%) | Reference |
| Methyl dehydroabietate (3) | Methyl abietate (2) | 5% Pd/C, 250 °C | 85 | |
| This compound (5) | Methyl dehydroabietate (3) | LiAlH₄, THF | 90 | |
| Dehydroabietinal (9) | This compound (5) | Dess-Martin periodinane | 95 | |
| Dehydroabietyl 2-(4-(((2-oxo-2H-chromen-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetate (5f) | Azide intermediate (4) | Propargyl-containing compound | 65.8 |
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected Triazole Derivatives
| Compound | MGC-803 | A549 | T24 | HepG2 | LO2 (Normal Liver Cells) |
| 5g | 4.84 | 7.24 | 7.82 | 5.82 | > 40 |
| 5j | 6.36 | 7.08 | 8.76 | 6.31 | > 40 |
| 5-FU (Control) | 28.31 | 35.14 | 30.12 | 32.45 | > 40 |
IV. Diagrams
Synthesis Workflow
The following diagram illustrates the general synthetic pathway from dehydroabietic acid to various this compound derivatives.
Caption: Synthetic pathways to this compound derivatives.
Proposed Mechanism of Action for Compound 5g
Compound 5g, a promising triazole derivative of this compound, has been shown to induce apoptosis and cell cycle arrest in cancer cells. The proposed mechanism involves multiple cellular events.
Caption: Proposed apoptotic pathway induced by compound 5g.
References
Application Notes and Protocols for Dehydroabietinol in MTT Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietinol, a diterpene alcohol derived from dehydroabietic acid, has garnered interest in oncological research for its potential cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for utilizing this compound in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assays. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[1][2]
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| HeLa | Human Cervical Carcinoma | 13.0 ± 2.8 | ~45.4 | [3] |
| Jurkat | Human T-cell Leukemia | 9.7 ± 0.7 | ~33.9 | |
| Vero | Monkey Kidney (Non-cancerous) | >100 | >349 |
¹Approximate molar concentration calculated based on the molecular weight of this compound (286.45 g/mol ).
Experimental Protocols
This section provides a detailed methodology for performing an MTT cytotoxicity assay to evaluate the effects of this compound on adherent cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations for treatment (e.g., ranging from 1 µg/mL to 100 µg/mL). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After the 24-hour incubation period, carefully aspirate the culture medium from each well.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a "vehicle control" group treated with a medium containing the same concentration of DMSO as the highest this compound concentration.
-
Include a "cell-free" blank group containing only the culture medium to measure background absorbance.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
After the incubation with MTT, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the cell-free blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Proposed Signaling Pathway for this compound-Induced Apoptosis:
Disclaimer: The following signaling pathway is proposed based on studies of this compound derivatives. Further research is needed to confirm if this compound induces apoptosis through the exact same mechanism.
Studies on derivatives of this compound suggest that their cytotoxic effects may be mediated through the induction of apoptosis. Key events observed include an increase in intracellular reactive oxygen species (ROS) and calcium (Ca²⁺) levels, a reduction in the mitochondrial membrane potential, and cell cycle arrest. This suggests the involvement of the intrinsic (mitochondrial) apoptosis pathway.
Caption: Proposed Intrinsic Apoptosis Pathway.
References
Application Notes: Cell Cycle Analysis of Cancer Cells Treated with Dehydroabietinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietinol, a diterpenoid derived from dehydroabietic acid, has emerged as a compound of interest in cancer research due to its potential anti-proliferative effects. Understanding the mechanism by which this compound inhibits cancer cell growth is crucial for its development as a potential therapeutic agent. One of the key mechanisms often implicated in the anti-cancer activity of natural compounds is the induction of cell cycle arrest. These application notes provide a comprehensive guide to analyzing the effects of this compound on the cell cycle of cancer cells, including detailed experimental protocols and data interpretation. While direct studies on this compound are expanding, research on its derivatives, such as dehydroabietic oximes and dehydroabietic acid, strongly suggests that this class of compounds can induce a G1 phase cell cycle arrest by modulating key regulatory proteins.[1][2]
Principle of Cell Cycle Analysis
The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). The transitions between these phases are controlled by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs).[3][4] Cancer cells often exhibit dysregulation of this machinery, leading to uncontrolled proliferation.
Cell cycle analysis is a powerful technique to assess the anti-proliferative effects of a compound by quantifying the proportion of cells in each phase of the cell cycle. A common and robust method for this analysis is flow cytometry using propidium iodide (PI) staining. PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. An accumulation of cells in a specific phase after treatment with a compound like this compound indicates cell cycle arrest at that checkpoint.
Expected Outcomes and Data Presentation
Treatment of cancer cells with this compound or its derivatives is expected to induce an arrest in the G1 phase of the cell cycle. This is typically observed as an increase in the percentage of cells in the G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases. The following table summarizes representative quantitative data from a study on a this compound derivative (compound 5g) in MGC-803 human gastric cancer cells, demonstrating a dose-dependent G0/G1 phase arrest.
Table 1: Effect of a this compound Derivative on Cell Cycle Distribution in MGC-803 Cancer Cells
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 56.32 | Not specified | 17.95 |
| 2.5 | Not specified | Not specified | Not specified |
| 5.0 | Not specified | Not specified | Not specified |
| 10.0 | 71.54 | Not specified | 8.95 |
Data adapted from a study on a this compound derivative, compound 5g, after 48 hours of treatment.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol outlines the steps for analyzing the cell cycle distribution of cancer cells treated with this compound using PI staining and flow cytometry.
Materials:
-
Cancer cell line of interest (e.g., MGC-803, Aspc-1)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Fixation: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 1,500 rpm for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Centrifuge again and discard the supernatant.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample. The data can be analyzed using appropriate software (e.g., FlowJo) to determine the percentage of cells in each phase of the cell cycle.
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
To investigate the molecular mechanism of this compound-induced cell cycle arrest, the expression levels of key cell cycle regulatory proteins, such as Cyclin D1 and the cyclin-dependent kinase inhibitor p27, can be examined by Western blotting.
Materials:
-
Treated and untreated cancer cell lysates
-
Protein extraction buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with protein extraction buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin D1, anti-p27) overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins. A decrease in Cyclin D1 and an increase in p27 would be consistent with a G1 phase arrest.
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing the effects of this compound on the cancer cell cycle.
Proposed Signaling Pathway for this compound-Induced G1 Arrest
Caption: Proposed signaling pathway for this compound-induced G1 cell cycle arrest in cancer cells.
References
- 1. Dehydroabietic oximes halt pancreatic cancer cell growth in the G1 phase through induction of p27 and downregulation of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis and Bioactivity of Dehydroabietinol Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and biological evaluation of dehydroabietinol triazole derivatives. The protocols outlined below are based on established methodologies in the scientific literature, offering a guide for the development of novel therapeutic agents derived from natural products.
Introduction
Dehydroabietic acid (DHA), a primary component of rosin, is a naturally occurring diterpene that serves as a versatile scaffold for the synthesis of new bioactive molecules. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The incorporation of a 1,2,3-triazole moiety, a well-known pharmacophore, into the this compound backbone has been shown to enhance cytotoxic and antiproliferative activities against various cancer cell lines. This document details the synthesis of these hybrid molecules and the protocols for assessing their biological activity.
Synthesis of this compound Triazole Derivatives
The synthesis of this compound triazole derivatives is typically achieved through a multi-step process starting from dehydroabietic acid. The general synthetic route involves the reduction of the carboxylic acid to an alcohol (this compound), followed by functionalization to introduce an azide or alkyne group, and finally, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to form the triazole ring.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for this compound triazole derivatives.
Detailed Synthetic Protocol
This protocol is a generalized procedure based on methodologies reported in the literature.[1][2][3][4]
Step 1: Reduction of Dehydroabietic Acid to this compound
-
Dissolve dehydroabietic acid in an anhydrous solvent such as tetrahydrofuran (THF).
-
Slowly add a reducing agent, for example, lithium aluminum hydride (LiAlH4), to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction carefully with water and an aqueous solution of sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Step 2: Synthesis of this compound Chloroacetate
-
Dissolve this compound in anhydrous THF.
-
Add chloroacetyl chloride and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the chloroacetate intermediate.
Step 3: Synthesis of this compound Azide
-
Dissolve the chloroacetate intermediate in a suitable solvent such as a mixture of acetone and water.
-
Add sodium azide (NaN3) and stir the reaction mixture.
-
Monitor the formation of the azide by TLC.
-
Once the reaction is complete, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the this compound azide.
Step 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)
-
Dissolve the this compound azide and a terminal alkyne in a solvent system such as a 1:1 mixture of t-BuOH and water.
-
Add a catalytic amount of copper(II) sulfate pentahydrate (CuSO4·5H2O) and sodium ascorbate.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Extract the final triazole derivative with an organic solvent, wash with water and brine, dry the organic layer, and purify the crude product using column chromatography.
Bioactivity of this compound Triazole Derivatives
This compound triazole derivatives have been primarily investigated for their antiproliferative and cytotoxic activities against a variety of human cancer cell lines.[1] Some derivatives have also been assessed for their antiprotozoal activity.
Antiproliferative and Cytotoxic Activity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of selected this compound triazole derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of this compound Triazole Derivatives (Series A)
| Compound | MGC-803 (Gastric Cancer) | A549 (Lung Cancer) | T24 (Bladder Cancer) | HepG2 (Liver Cancer) |
| 5g | 4.84 | 7.24 | 7.82 | 5.82 |
| 5i | 9.62 | 10.86 | 12.14 | 11.23 |
| 5j | 6.36 | 7.08 | 8.76 | 6.31 |
| 5-FU (Control) | 28.15 | 35.26 | 30.47 | 32.58 |
Table 2: Antiproliferative Activity of this compound Triazole Derivatives (Series B)
| Compound | MRC-5 (Normal Lung Fibroblasts) | AGS (Gastric Adenocarcinoma) | SK-MES-1 (Lung Cancer) | J82 (Bladder Carcinoma) |
| 5 | 17.1 | 44.5 | 6.1 | 83.3 |
| 7 | >100 | 36.7 | 39.7 | 25.6 |
| Etoposide (Control) | 1.83 | - | - | - |
Antiprotozoal Activity Data
Select derivatives have shown moderate activity against protozoan parasites.
Table 3: Antiprotozoal Activity of this compound Derivatives
| Compound | T. cruzi (IC50 µg/mL) | L. braziliensis (IC50 µg/mL) | L. infantum (IC50 µg/mL) |
| This compound | >256 | 63 | 40 |
| 15 | 69 | 89 | 53 |
| 16 | 199 | 71 | 73 |
Experimental Protocols for Bioactivity Assessment
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound triazole derivatives and a positive control (e.g., 5-Fluorouracil or Etoposide) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mechanism of Action: Apoptosis Induction
Studies on promising compounds, such as derivative 5g , have indicated that their cytotoxic effects are mediated through the induction of apoptosis. The proposed mechanism involves the arrest of the cell cycle at the G0/G1 phase, a reduction in the mitochondrial membrane potential, and an increase in intracellular reactive oxygen species (ROS) and Ca2+ levels.
Signaling Pathway for Compound 5g-Induced Apoptosis
Caption: Proposed mechanism of apoptosis induction by compound 5g.
Protocol for Assessing Apoptosis
Annexin V-FITC/PI Staining by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Measurement of Mitochondrial Membrane Potential (MMP)
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Staining: Incubate the treated cells with a fluorescent probe sensitive to MMP, such as JC-1 or Rhodamine 123.
-
Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence intensity ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates a loss of MMP.
Measurement of Intracellular ROS
-
Cell Treatment: Treat cells with the test compound.
-
Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
This compound triazole derivatives represent a promising class of compounds with significant antiproliferative and cytotoxic activities. The synthetic accessibility via click chemistry allows for the generation of diverse libraries for structure-activity relationship (SAR) studies. The protocols and data presented herein provide a foundation for researchers to further explore and optimize these derivatives as potential anticancer and antiprotozoal agents. Future investigations should focus on in vivo efficacy, pharmacokinetic properties, and detailed mechanistic studies to advance these compounds in the drug discovery pipeline.
References
- 1. Synthesis and anti-proliferative activity of this compound derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiprotozoal Activity of Triazole Derivatives of Dehydroabietic Acid and Oleanolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Click Chemistry Applications for Dehydroabietinol Modification
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the modification of dehydroabietinol using click chemistry. The focus is on the synthesis of novel this compound-triazole derivatives and the evaluation of their potential as therapeutic agents.
Introduction
This compound, a derivative of the naturally occurring diterpene dehydroabietic acid, presents a versatile scaffold for the development of new bioactive molecules.[1][2] Its inherent biological properties, including anti-proliferative and antiprotozoal activities, can be significantly enhanced through structural modification.[3][4][5] Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and modular approach for the synthesis of this compound derivatives. This method allows for the rapid generation of a library of compounds with diverse functionalities, facilitating structure-activity relationship (SAR) studies and the identification of lead compounds for drug discovery.
The primary application of click chemistry in this context is the introduction of a 1,2,3-triazole moiety to the this compound backbone. The resulting triazole-containing compounds have demonstrated promising cytotoxic effects against various human cancer cell lines, often exceeding the activity of the parent molecule. These derivatives have been shown to induce apoptosis, cause cell cycle arrest, and inhibit cancer cell migration and invasion, highlighting their potential as anticancer agents.
Applications
The modification of this compound via click chemistry has led to the development of novel compounds with significant therapeutic potential in the following areas:
-
Oncology: this compound-triazole derivatives have exhibited potent anti-proliferative activity against a range of human cancer cell lines, including gastric (MGC-803), lung (A549, SK-MES-1), bladder (T24), and liver (HepG2) cancer cells. Specific derivatives have been shown to induce apoptosis and arrest the cell cycle at the G0/G1 phase.
-
Antiprotozoal Therapy: Triazole derivatives of this compound have been evaluated for their activity against protozoan parasites such as Trypanosoma cruzi, Leishmania braziliensis, and Leishmania infantum. The antiparasitic effect has been linked to the structure of the linker between the this compound core and the triazole ring.
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of selected this compound-triazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Linker/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 5g | 4-Fluorophenyl | MGC-803 | 4.84 | |
| A549 | 6.21 | |||
| T24 | 5.37 | |||
| HepG2 | 7.53 | |||
| 5i | 4-Chlorophenyl | MGC-803 | 5.12 | |
| A549 | 7.85 | |||
| T24 | 6.93 | |||
| HepG2 | 8.24 | |||
| 5j | 4-Bromophenyl | MGC-803 | 5.76 | |
| A549 | 9.62 | |||
| T24 | 7.18 | |||
| HepG2 | 9.01 | |||
| 5 (unspecified derivative) | - | SK-MES-1 | 6.1 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound-triazole derivatives via click chemistry and the evaluation of their anti-proliferative activity.
Protocol 1: Synthesis of Propargyl Dehydroabietate (Alkyne-modified this compound)
This protocol describes the introduction of a terminal alkyne group to this compound, a necessary precursor for the click reaction.
Materials:
-
This compound
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH) to the solution and stir for 30 minutes at 0 °C.
-
Add propargyl bromide dropwise to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure propargyl dehydroabietate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for the click reaction between propargyl dehydroabietate and an organic azide.
Materials:
-
Propargyl dehydroabietate
-
Organic azide of choice
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve propargyl dehydroabietate and the desired organic azide in a 1:1 mixture of t-BuOH and water.
-
To this solution, add a catalytic amount of CuSO4·5H2O followed by a catalytic amount of sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 6-12 hours. Monitor the progress by TLC.
-
Once the reaction is complete, add water to the mixture and extract the product with CH2Cl2.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound-triazole derivative by silica gel column chromatography.
Protocol 3: In Vitro Anti-proliferative Activity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MGC-803, A549, T24, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized this compound-triazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO and then dilute them to various concentrations with the complete cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
Visualizations
Caption: Synthetic and biological evaluation workflow for this compound-triazole derivatives.
References
- 1. Synthesis and Antiproliferative Activity of Some Novel Triazole Derivatives from Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-proliferative activity of this compound derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-proliferative activity of this compound derivatives bearing a triazole moiety - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Evaluating the In Vitro Bioactivity of Dehydroabietinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietinol is a diterpenoid alcohol derived from dehydroabietic acid, a primary component of rosin from coniferous plants. As a derivative of a well-known bioactive natural product, this compound and its analogues are gaining attention in drug discovery for their potential therapeutic properties. These compounds have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document provides detailed application notes and standardized in vitro protocols to facilitate the systematic evaluation of this compound's bioactivities, supporting further research and development.
General Workflow for Bioactivity Screening
The evaluation of this compound's bioactivity typically follows a hierarchical screening process, beginning with broad cytotoxicity assessments and proceeding to more specific, mechanism-based assays.
Caption: General workflow for in vitro evaluation of this compound.
Anticancer Activity
This compound and its derivatives have shown significant cytotoxic effects against various human cancer cell lines.[1][2] The primary mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of cell migration.[1][3]
Data Presentation: Cytotoxicity of this compound and Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound (5) | HeLa (Cervical Cancer) | MTT | 13.0 ± 2.8 µg/mL | [2] |
| This compound (5) | Jurkat (T-cell Leukemia) | MTT | 9.7 ± 0.7 µg/mL | |
| This compound Acetate (6) | Jurkat (T-cell Leukemia) | MTT | 22.0 ± 3.6 µg/mL | |
| Derivative 5g | MGC-803 (Gastric Cancer) | MTT | 4.84 µM | |
| Derivative 5g | A549 (Lung Cancer) | MTT | 7.24 µM | |
| Derivative 5g | T24 (Bladder Cancer) | MTT | 7.82 µM | |
| Derivative 5g | HepG2 (Liver Cancer) | MTT | 5.82 µM | |
| Derivative 4p | MGC-803 (Gastric Cancer) | MTT | 3.18 µM |
Note: The table includes data for this compound and its synthesized derivatives, which often show enhanced potency.
Experimental Protocols
Protocol 1.1: Cell Viability Assessment by MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 1.2: Cell Migration Assessment by Wound Healing Assay
This assay assesses the effect of a compound on cell migration, a key process in cancer invasion and metastasis.
-
Materials:
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
-
-
Procedure:
-
Create Monolayer: Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch (wound) across the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing various concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area. Compare the migration rate between treated and control groups.
-
Visualization: Proposed Anticancer Signaling Pathway
Studies on potent this compound derivatives suggest they can induce apoptosis through mitochondria-dependent pathways, involving increased reactive oxygen species (ROS) and cell cycle arrest.
Caption: Proposed mechanism of anticancer action for this compound derivatives.
Anti-inflammatory Activity
Dehydroabietic acid (DAA), the parent compound of this compound, has been shown to suppress inflammatory responses by reducing nitric oxide (NO) production and the expression of inflammatory genes in macrophages. The mechanism involves the inhibition of key signaling kinases.
Data Presentation: Anti-inflammatory Effect of Dehydroabietic Acid
| Compound | Cell Line | Stimulant | Assay | Effect | Reference |
| Dehydroabietic Acid | RAW264.7 | LPS | Griess Assay | Significant reduction in NO production at 100 µM |
Experimental Protocol
Protocol 2.1: Nitric Oxide (NO) Production Assessment by Griess Assay
This assay quantifies nitrite (a stable product of NO) in cell culture supernatant as an indicator of NO production by cells like macrophages, which is often elevated during inflammation.
-
Materials:
-
RAW264.7 murine macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Plate RAW264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and NO production. Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B. Incubate for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the nitrite concentration in the samples and express it as a percentage of the LPS-only control.
-
Visualization: Anti-inflammatory Signaling Pathway
Dehydroabietic acid inhibits LPS-induced inflammation by targeting upstream kinases in the NF-κB and AP-1 signaling pathways.
Caption: Inhibition of inflammatory pathways by Dehydroabietic Acid (DAA).
Antimicrobial Activity
This compound and related compounds have been evaluated for their activity against various bacteria and fungi. Key evaluation parameters include the Minimum Inhibitory Concentration (MIC) and the ability to inhibit biofilm formation.
Data Presentation: Antimicrobial Activity of this compound and Derivatives
| Compound | Microorganism | Assay | MIC / MBIC Value | Reference |
| Dehydroabietic Acid (4) | Aspergillus terreus | Broth Dilution | 39.7 µg/mL | |
| Derivative 11 | Aspergillus fumigatus | Broth Dilution | 50 µg/mL | |
| Dehydroabietic Acid (DHA) | Staphylococcus aureus ATCC 1228 | Broth Microdilution | 7.81 µg/mL | |
| Dehydroabietic Acid (DHA) | Mycobacterium smegmatis ATCC 607 | Broth Microdilution | 7.81 µg/mL | |
| Dehydroabietic Acid (DHA) | S. aureus ATCC 43866 (Biofilm) | Crystal Violet | 0.49 µg/mL (MBIC) |
MBIC: Minimum Biofilm Inhibitory Concentration
Experimental Protocol
Protocol 3.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Sterile 96-well microplates
-
Microbial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
-
Procedure:
-
Compound Dilution: Add 100 µL of broth to each well. In the first column, add 100 µL of this compound stock solution to create a 1:1 mixture. Perform 2-fold serial dilutions across the plate by transferring 100 µL from one well to the next.
-
Inoculation: Dilute the standardized microbial suspension and add it to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Result Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (growth) is observed. This can be confirmed by measuring absorbance at 600 nm.
-
Other Potential Bioactivities: Neuroprotection and Antioxidant Capacity
While less explored for this compound itself, related natural compounds often possess neuroprotective and antioxidant properties. The following protocols provide a basis for investigating these potential activities.
Experimental Protocols
Protocol 4.1: In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death, a common model for neurodegenerative diseases.
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Hydrogen peroxide (H₂O₂) or Amyloid-beta peptide (Aβ) as the neurotoxic agent.
-
MTT assay reagents
-
-
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate and allow them to differentiate if required (e.g., using retinoic acid).
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Induce Toxicity: Add the neurotoxic agent (e.g., H₂O₂) to the wells to induce oxidative stress and cell death.
-
Incubation: Incubate for 24 hours.
-
Assess Viability: Measure cell viability using the MTT assay (Protocol 1.1).
-
Data Analysis: Compare the viability of cells treated with this compound and the toxin to those treated with the toxin alone. An increase in viability indicates a neuroprotective effect.
-
Protocol 4.2: Antioxidant Capacity by DPPH Radical Scavenging Assay
This is a rapid, cell-free assay to measure the ability of a compound to act as a free radical scavenger.
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well plate
-
-
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound in methanol in a 96-well plate.
-
Reaction Initiation: Add a fixed volume of DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
References
- 1. Synthesis and anti-proliferative activity of this compound derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uv.es [uv.es]
- 3. Synthesis and anti-proliferative activity of this compound derivatives bearing a triazole moiety - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Dehydroabietinol: A Versatile Scaffold for Novel Drug Development
Application Notes and Protocols for Researchers
Dehydroabietinol, a diterpenoid derived from dehydroabietic acid found in pine resin, has emerged as a promising scaffold for the development of novel therapeutic agents. Its rigid tricyclic structure provides a unique three-dimensional framework that can be readily modified to interact with various biological targets. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives in medicinal chemistry.
Therapeutic Potential of this compound Derivatives
The this compound scaffold has been successfully utilized to generate a diverse library of compounds with a broad range of biological activities. These derivatives have shown significant promise in several therapeutic areas:
-
Anticancer Activity: A significant body of research has focused on the development of this compound derivatives as potent anti-proliferative agents.[1][2] Modifications, particularly the introduction of a triazole moiety, have yielded compounds with impressive cytotoxicity against various human cancer cell lines.[1][2] Mechanistic studies have revealed that these compounds can induce apoptosis, cause cell cycle arrest, and inhibit cancer cell migration and colony formation.[1]
-
Anti-inflammatory Activity: Dehydroabietic acid, the precursor to this compound, has been shown to possess anti-inflammatory properties by suppressing key signaling pathways. It has been found to reduce the production of nitric oxide (NO) and the expression of inflammatory genes. This suggests that this compound-based compounds could be developed as novel anti-inflammatory agents.
-
Antimicrobial Activity: Derivatives of dehydroabietic acid have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. The introduction of specific functional groups has been shown to enhance this activity, indicating the potential for developing new antibiotics based on the this compound scaffold.
-
Antiviral Activity: Preliminary studies have indicated that some derivatives of dehydroabietic acid and this compound possess antiviral properties, including activity against Herpes Simplex Virus type 1 (HSV-1). Further exploration of this scaffold could lead to the discovery of new antiviral drug candidates.
Quantitative Data Summary
The following tables summarize the in vitro anti-proliferative activity of selected this compound derivatives from various studies. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Anti-proliferative Activity of this compound-Triazole Derivatives against Human Cancer Cell Lines.
| Compound | MGC-803 (Gastric Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | T24 (Bladder Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | LO2 (Normal Liver Cells) IC50 (µM) |
| 5g | 4.84 ± 0.52 | 7.24 ± 0.81 | 7.82 ± 0.93 | 5.82 ± 0.65 | > 40 |
| 5i | 6.88 ± 0.75 | 9.62 ± 1.08 | 8.91 ± 1.01 | 7.34 ± 0.82 | > 40 |
| 5j | 6.36 ± 0.71 | 7.08 ± 0.79 | 8.76 ± 0.98 | 6.31 ± 0.70 | > 40 |
| 5-FU (control) | 28.54 ± 3.12 | 35.12 ± 3.89 | 32.45 ± 3.61 | 30.17 ± 3.35 | - |
Table 2: Cytotoxic Activity of this compound and its Acetate Derivative.
| Compound | HeLa (Cervical Cancer) IC50 (µg/mL) | Jurkat (T-cell Leukemia) IC50 (µg/mL) | Vero (Normal Kidney Cells) IC50 (µg/mL) |
| This compound (5) | 13.0 ± 2.8 | 9.7 ± 0.7 | 35.0 ± 5.0 |
| This compound acetate (6) | 30.0 ± 4.5 | 22.0 ± 3.6 | 95.0 ± 13.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and biological evaluation of this compound derivatives.
Synthesis Protocols
Protocol 1: Synthesis of this compound from Dehydroabietic Acid
-
Reduction of Dehydroabietic Acid:
-
Under an inert atmosphere (e.g., argon), add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) to anhydrous tetrahydrofuran (THF) in a round-bottom flask cooled in an ice bath.
-
Slowly add a solution of dehydroabietic acid (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 3 hours at 65°C.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrate and washes, and wash successively with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Protocol 2: Synthesis of this compound-Triazole Derivatives
-
Synthesis of Dehydroabietyl Chloroacetate (3):
-
To a solution of this compound (1.0 equivalent) in anhydrous THF at room temperature, add chloroacetyl chloride (1.2 equivalents).
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dehydroabietyl chloroacetate.
-
-
Synthesis of Dehydroabietyl Azidoacetate (4):
-
Dissolve dehydroabietyl chloroacetate (1.0 equivalent) in a mixture of acetone and water.
-
Add sodium azide (NaN₃) (1.5 equivalents) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
After completion, remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give dehydroabietyl azidoacetate.
-
-
Click Chemistry for Triazole Synthesis (5a-y):
-
To a solution of dehydroabietyl azidoacetate (1.0 equivalent) and a terminal alkyne (1.1 equivalents) in a mixture of t-BuOH and H₂O, add sodium ascorbate (0.2 equivalents) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, add water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired triazole derivative.
-
Biological Assay Protocols
Protocol 3: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 4: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Protocol 5: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and wash with PBS as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 6: Wound Healing Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Scratch Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compound at various concentrations.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 24 and 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Protocol 7: Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500 cells) in a 6-well plate.
-
Treatment: Treat the cells with the test compound at different concentrations and incubate for 10-14 days, changing the medium every 3 days.
-
Fixation: After the incubation period, wash the colonies with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Staining: Stain the colonies with 0.1% crystal violet for 20 minutes.
-
Washing and Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
Visualizations
The following diagrams illustrate key workflows and pathways related to the development of this compound-based drugs.
References
Application Note: Quantification of Dehydroabietinol using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Dehydroabietinol is a diterpenoid alcohol derived from dehydroabietic acid, a primary resin acid found in the rosin of pine trees. Its unique chemical structure makes it a valuable precursor in organic synthesis and a compound of interest for its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. This document provides a detailed protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection.
Principle The method employs RP-HPLC, a technique that separates compounds based on their hydrophobicity. A non-polar stationary phase (such as C18 or PFP) is used with a polar mobile phase (typically a mixture of water and an organic solvent like methanol or acetonitrile). This compound, being a relatively non-polar molecule, is retained by the stationary phase and then eluted by the organic mobile phase. Detection is achieved using a Photodiode Array (PDA) detector or a Fluorescence Detector (FLD), which offers high sensitivity and selectivity. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from known concentrations of a this compound reference standard.
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of high-purity this compound reference standard using a calibrated analytical balance.[1]
-
Transfer the standard into a 10 mL Class A volumetric flask.[2]
-
Add approximately 7 mL of HPLC-grade methanol to dissolve the standard completely. Use a vortex mixer or sonicator if necessary.
-
Once dissolved, add methanol to the flask up to the calibration mark.[3]
-
Cap the flask and invert it several times to ensure the solution is homogeneous.[1] This is the stock solution.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of at least five working standard solutions by serially diluting the stock solution with the mobile phase or a solvent of similar composition (e.g., 70:30 Methanol:Water).[3]
-
Example concentrations for a calibration curve could be: 1, 5, 10, 25, 50, and 100 µg/mL.
-
Transfer the prepared standards into HPLC vials for analysis.
-
Protocol 2: Sample Preparation
The goal of sample preparation is to extract this compound into a clean solution compatible with the HPLC system, free of particulates that could damage the column.
-
Solid Samples (e.g., Plant Extracts, Resins):
-
Accurately weigh a known amount of the homogenized sample.
-
Extract the analyte using a suitable solvent like methanol or ethanol, potentially with the aid of ultrasonication for 30 minutes.
-
Centrifuge the extract to pellet solid debris.
-
Collect the supernatant. If the concentration is expected to be high, perform an accurate dilution using the mobile phase to bring it within the calibration range.
-
-
Liquid Samples (e.g., Biological Fluids):
-
For samples containing proteins, such as plasma, a protein precipitation step is necessary. Add 2-4 volumes of a cold organic solvent like acetonitrile or methanol to the sample.
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 rpm for 15 minutes).
-
Collect the clear supernatant.
-
-
Filtration:
-
Before injection, filter all sample and standard solutions through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into an HPLC vial. This step is critical to prevent clogging of the HPLC column and tubing.
-
Protocol 3: HPLC Analysis and Method Validation
-
Chromatographic Conditions:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the standard solutions in increasing order of concentration, and then the sample solutions.
-
Two potential methods, adapted from the analysis of the closely related dehydroabietic acid, are presented in Table 1.
-
-
Method Validation:
-
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Linearity: Assess by injecting the calibration standards and plotting peak area against concentration. A correlation coefficient (r²) of >0.999 is desirable.
-
Accuracy: Determined by performing recovery studies on a sample matrix spiked with known amounts of this compound. Recoveries between 90-110% are generally acceptable.
-
Precision: Assessed by repeatedly injecting the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often determined based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.
-
Specificity: The ability of the method to exclusively measure the analyte of interest without interference from other components in the sample matrix. This can be confirmed by analyzing a blank matrix and by checking for peak purity using a PDA detector.
-
-
Data Presentation
Quantitative data for the HPLC method and its validation are summarized in the tables below for clarity and comparison.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Method A (UV Detection) | Method B (Fluorescence Detection) |
|---|---|---|
| HPLC System | Any standard HPLC with a PDA/UV Detector | Any standard HPLC with a Fluorescence Detector |
| Column | PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Methanol:Water (70:30, v/v) | Isocratic: Methanol:Water (87:13, v/v) with 0.05% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | Ambient or 30°C | Ambient or 30°C |
| Injection Vol. | 10 µL | 20 µL |
| Detection | PDA/UV at 210 nm or 245 nm | Fluorescence: Excitation at 225 nm, Emission at 285 nm |
Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Example Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | e.g., 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 98.5 - 103.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| LOD (S/N Ratio) | ~ 3:1 | 100 ng/mL |
| LOQ (S/N Ratio) | ~ 10:1 | 200 ng/mL |
| Specificity | No interfering peaks at analyte retention time | Peak purity > 99.5% |
Table 3: Illustrative Quantitative Analysis of Dehydroabietinoids in Propolis Samples (Data adapted from a study on dehydroabietic acid in propolis for illustrative purposes)
| Sample ID | Source Location | Dehydroabietinoid Content (µg/g of propolis) |
|---|---|---|
| Propolis-01 | Slovakia A | 3.7 |
| Propolis-02 | Slovakia B | 15.2 |
| Propolis-03 | Slovakia C | 44.7 |
Visualized Workflows
The following diagrams illustrate the key experimental workflows for the quantification of this compound.
Caption: Workflow for preparing standard solutions and generating a calibration curve.
Caption: General workflow for sample preparation and HPLC quantification.
References
Dehydroabietinol: A Promising Scaffold for Cancer Research
Application Notes and Protocols for Researchers
Dehydroabietinol, a diterpenoid derived from dehydroabietic acid, has emerged as a significant molecular scaffold in the development of novel anti-cancer agents. While research indicates that this compound itself possesses some kinase inhibition activity, its derivatives have demonstrated more potent cytotoxic and anti-proliferative effects against a range of cancer cell lines. These notes provide an overview of the applications of this compound derivatives in cancer research, summarizing key quantitative data and providing detailed experimental protocols for their investigation. The primary focus of the available literature is on synthetic derivatives of this compound, suggesting that the parent compound serves as a valuable starting point for medicinal chemistry efforts to develop more effective cancer therapies.
I. Anti-Cancer Applications of this compound Derivatives
Derivatives of this compound have shown significant efficacy in inhibiting the growth of various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from proliferating.
A. Cytotoxicity Against Various Cancer Cell Lines
Numerous studies have synthesized and evaluated a variety of this compound derivatives, particularly those incorporating a triazole moiety, for their cytotoxic effects. These compounds have been tested against a panel of human cancer cell lines, with several exhibiting promising activity.
Table 1: Cytotoxicity (IC50 values in µM) of Selected this compound Derivatives
| Derivative | MGC-803 (Gastric) | A549 (Lung) | T24 (Bladder) | HepG2 (Liver) |
| 5g | 4.84 | 7.24 | 7.82 | 5.82 |
| 5i | - | - | - | - |
| 5j | 6.36 | 7.08 | 8.76 | 6.31 |
Data compiled from studies on this compound derivatives containing a triazole moiety.[1] The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
B. Mechanism of Action
The anti-cancer effects of this compound derivatives are attributed to several key cellular events:
-
Induction of Apoptosis: Treatment with these compounds leads to programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, characterized by a reduction in the mitochondrial membrane potential.[1][2]
-
Cell Cycle Arrest: The derivatives have been shown to arrest the cell cycle in the G0/G1 or G1 phase, thereby halting cell proliferation.[1][2]
-
Increased Reactive Oxygen Species (ROS): An increase in intracellular ROS levels is observed, which can contribute to cellular damage and apoptosis.
-
Elevated Intracellular Calcium (Ca2+): A rise in intracellular calcium levels has also been noted as part of the mechanism of action.
II. Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer properties of this compound and its derivatives.
A. Cell Viability Assay (MTT Assay)
This assay is used to measure the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0, 1, 5, 10, 25, 50 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
C. Cell Cycle Analysis (PI Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
III. Visualizing the Mechanism of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows for studying the effects of this compound derivatives.
References
Investigating the Anti-inflammatory Potential of Dehydroabietinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietinol, a diterpene alcohol derived from dehydroabietic acid, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a comprehensive overview of the current understanding of this compound's anti-inflammatory potential, supported by quantitative data from related compounds, detailed experimental protocols for its investigation, and visual representations of the key signaling pathways involved. These notes are intended to serve as a practical guide for researchers initiating studies on this compound as a potential anti-inflammatory agent.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound and its parent compound, dehydroabietic acid (DAA), are known to exert their anti-inflammatory effects by modulating several critical signaling cascades implicated in the inflammatory response. The primary mechanisms include the inhibition of the NF-κB and MAPK pathways, and the activation of the Nrf2 antioxidant response pathway.
Inhibition of Pro-inflammatory Mediators
Dehydroabietic acid (DAA) has been shown to significantly reduce the production of key pro-inflammatory mediators. A significant reduction in nitric oxide (NO) production has been observed in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages upon treatment with DAA[1]. Furthermore, studies on semisynthetic derivatives of dehydroabietic acid have demonstrated a dose-dependent inhibition of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-alpha (TNF-α) in LPS-stimulated dendritic cells[2][3].
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory activity of DAA is linked to its ability to suppress the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1][4]. DAA has been found to inhibit the phosphorylation of key upstream kinases such as Src, Syk, and TAK1, which are critical for the activation of both NF-κB and AP-1 transcription factors. The inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory genes.
Activation of the Nrf2-ARE Signaling Pathway
Emerging evidence suggests that dehydroabietic acid can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress, which is often associated with inflammation. Activation of Nrf2 leads to the expression of various antioxidant and cytoprotective genes.
Data Presentation: Quantitative Anti-inflammatory Data
The following tables summarize the quantitative data on the anti-inflammatory effects of dehydroabietic acid (DAA) and its derivatives. While specific IC50 values for this compound are not yet widely published, the data for its parent compound and related molecules provide a strong rationale for investigating its potential.
Table 1: Inhibition of Nitric Oxide (NO) Production by Dehydroabietic Acid (DAA)
| Cell Line | Stimulant | Compound | IC50 (µM) | Reference |
| RAW 264.7 | LPS | Dehydroabietic Acid | Significant reduction at 100 µM |
Table 2: Inhibition of Pro-inflammatory Cytokines by Dehydroabietic Acid Derivatives
| Cell Line | Stimulant | Cytokine | Compound | IC50 (µM) | Reference |
| Dendritic Cells | LPS | IL-1β | DHA Derivative 9 | ~10 | |
| Dendritic Cells | LPS | IL-6 | DHA Derivative 9 | ~15 | |
| Dendritic Cells | LPS | IL-12p70 | DHA Derivative 9 | ~5 | |
| Dendritic Cells | LPS | TNF-α | DHA Derivative 9 | ~10 | |
| Dendritic Cells | LPS | IL-1β | DHA Derivative 17 | ~5 | |
| Dendritic Cells | LPS | IL-6 | DHA Derivative 17 | ~8 | |
| Dendritic Cells | LPS | IL-12p70 | DHA Derivative 17 | ~3 | |
| Dendritic Cells | LPS | TNF-α | DHA Derivative 17 | ~5 |
Note: DHA Derivatives 9 and 17 are semisynthetic derivatives of dehydroabietic acid. The IC50 values are estimated from the provided graphical data.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound.
In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory mediators in LPS-stimulated murine macrophage-like RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated control. Determine the IC50 values.
NF-κB Luciferase Reporter Assay
This assay determines the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells
-
NF-κB firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
TNF-α
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 6-8 hours to activate the NF-κB pathway.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold induction of NF-κB activity and the percentage inhibition by this compound.
Western Blot for MAPK Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of key MAPK proteins (ERK, JNK, p38).
Materials:
-
RAW 264.7 cells
-
LPS
-
This compound
-
RIPA lysis buffer with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against total and phosphorylated ERK, JNK, and p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Lyse the cells with RIPA buffer containing phosphatase and protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% BSA in TBST.
-
Incubate the membranes with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.
-
Wash the membranes and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein. Compare the ratios between treated and untreated cells.
Nrf2/ARE Luciferase Reporter Assay
This assay measures the ability of this compound to activate the Nrf2-ARE pathway.
Materials:
-
HepG2 or AREc32 cells
-
ARE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
Dual-Glo® Luciferase Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Glo® Luciferase Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of ARE-luciferase activity by this compound compared to the vehicle control.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in inflammation and the proposed points of intervention for this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Proposed activation of the Nrf2-ARE pathway by this compound.
Caption: Experimental workflow for investigating this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Semisynthetic Abietic and Dehydroabietic Acid Derivatives and Triptoquinone Epimers Interfere with LPS-Triggered Activation of Dendritic Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by Dehydroabietinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroabietinol, a diterpene alcohol derived from dehydroabietic acid, has garnered interest in pharmacological research due to its potential therapeutic properties, including anti-inflammatory and anti-tumor activities. A critical mechanism underlying the anti-tumor effects of many natural products is the induction of apoptosis, or programmed cell death. This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Furthermore, it presents quantitative data from a related compound and explores the putative signaling pathways involved.
Principle of the Assay
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[1][2] The Annexin V/PI dual staining method is a widely used assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus.
This dual-staining approach allows for the differentiation of cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table summarizes the quantitative analysis of apoptosis induced by a this compound derivative, compound 5g, in MGC-803 human gastric cancer cells, as determined by Annexin V-FITC/PI flow cytometry. The data demonstrates a dose-dependent increase in the percentage of apoptotic cells following treatment.
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control | 0 | 2.5 | 1.5 | 4.0 |
| This compound Derivative (5g) | 2.5 | 5.8 | 4.25 | 10.05 |
| This compound Derivative (5g) | 5 | 20.3 | 15.81 | 36.11 |
| This compound Derivative (5g) | 10 | 45.1 | 37.98 | 83.08 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in analyzing this compound-induced apoptosis.
Cell Culture and Treatment
-
Cell Line: MGC-803 (human gastric cancer cell line) or other suitable cancer cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 24-48 hours. Ensure the final DMSO concentration in the culture medium is less than 0.1%. An untreated control group should be included.
-
Annexin V/PI Staining for Flow Cytometry
-
Harvest Cells:
-
Following treatment, collect the culture medium (containing floating cells) from each well.
-
Wash the adherent cells with phosphate-buffered saline (PBS).
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
Visualizations
Experimental Workflow
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic Dehydroabietinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic dehydroabietinol using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound? A1: The most commonly used stationary phase for the column chromatography of this compound and its derivatives is silica gel.[1][2][3] Silica gel is slightly acidic and is effective for separating compounds of varying polarities.[3] In cases where this compound might be sensitive to acid and decompose on the column, alternative stationary phases like alumina or florisil can be considered.[4]
Q2: How do I select the right solvent system (eluent)? A2: The ideal solvent system is typically determined by running preliminary tests using thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that provides a retention factor (Rf) value between 0.25 and 0.35 for this compound, which allows for optimal separation. A common and effective solvent system for this compound is a gradient of ethyl acetate in hexane or petroleum ether.
Q3: What are the expected yield and purity after column chromatography? A3: The yield and purity are highly dependent on the efficiency of the synthesis and the complexity of the crude mixture. However, yields for column chromatography of similar compounds can range from 30% to over 65%. Purity levels can be significantly improved, often reaching greater than 95%, which can be assessed by techniques like HPLC or NMR.
Q4: My crude this compound sample is not dissolving in the chosen eluent. How should I load it onto the column? A4: If your sample has poor solubility in the eluent, you can use a "dry-loading" technique. This involves dissolving your crude product in a suitable solvent (like dichloromethane), adding a small amount of silica gel to the solution, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q5: How can I monitor the separation during the chromatography process? A5: Separation is monitored by collecting fractions of the eluent as it passes through the column and analyzing these fractions using TLC. By spotting successive fractions on a TLC plate, you can identify which fractions contain the pure this compound, which contain impurities, and which are mixed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound by column chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Impurities | 1. Inappropriate solvent system (eluent).2. Column overloading (too much sample).3. Irregular packing of the silica gel (cracks, channels, or air bubbles). | 1. Perform TLC with various solvent systems to find the optimal eluent for separation. Adjust the polarity gradually.2. Reduce the amount of crude product loaded onto the column. A general rule is 1g of sample per 20-100g of silica gel.3. Ensure the silica gel is packed uniformly. "Wet" or "slurry" packing is often preferred to minimize air bubbles and cracks. |
| This compound Elutes Too Quickly (Low Retention) | The solvent system is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. |
| This compound Elutes Too Slowly or Not at All | 1. The solvent system is not polar enough.2. The compound may have decomposed on the silica gel. | 1. Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.2. Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it is unstable, consider using a less acidic stationary phase like neutral alumina. |
| Low Recovery of Product | 1. The compound is highly soluble in the eluent, leading to broad bands and dilute fractions.2. The compound did not fully elute and remains on the column.3. Fractions were mixed or discarded incorrectly. | 1. Try a less polar solvent system to improve banding. Concentrate fractions before analysis to detect dilute product.2. After your main product has eluted, flush the column with a very polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mix) to check for any remaining compounds.3. Carefully analyze all fractions by TLC before combining them for solvent evaporation. |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the stationary phase. | This is a critical error that compromises separation. The column must be repacked. Always ensure the silica bed is covered with solvent throughout the entire process. |
Experimental Data & Protocols
Solvent System Selection
The choice of eluent is critical for successful separation. Below are examples of solvent systems used for this compound and related compounds. Preliminary analysis by TLC is always recommended.
| Solvent System | Ratio | Application Notes | Reference |
| Petroleum Ether : Ethyl Acetate | 10 : 1 | Used for the purification of synthetic this compound. | |
| Hexane - Ethyl Acetate | Gradient | A common starting point, where the polarity is gradually increased by raising the percentage of ethyl acetate. | |
| Ethyl Acetate / Hexane | 10-50% EtOAc | A general range for compounds of "normal" polarity. | |
| Methanol / Dichloromethane | ~5% MeOH | Suitable for eluting more polar compounds or for flushing the column after the main product has been collected. |
General Protocol for Silica Gel Column Chromatography
This protocol provides a general framework for the purification of synthetic this compound.
-
Preparation of the Column:
-
Select a glass column of appropriate size (a larger diameter is needed for larger sample sizes).
-
Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to help the silica settle evenly and remove any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Add more slurry as needed until the desired column height is reached. Do not let the solvent level fall below the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude synthetic this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica.
-
Carefully add a thin protective layer of sand on top of the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, filling the space above the sand.
-
Begin collecting fractions in test tubes or flasks.
-
If using a gradient elution, gradually increase the polarity of the solvent system (e.g., move from 95:5 to 90:10 hexane:ethyl acetate) to elute compounds with increasing polarity.
-
-
Monitoring and Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of synthetic this compound.
References
Technical Support Center: Dehydroabietinol Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dehydroabietinol in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to assess the stability of this compound in my cell culture experiments?
A: Understanding the stability of this compound in your experimental setup is critical for the accurate interpretation of results. If the compound degrades during the experiment, the effective concentration exposed to the cells will decrease, potentially leading to a misinterpretation of its potency and efficacy. Stability studies help establish a true concentration-response relationship.
Q2: What are the primary factors that can influence the stability of this compound in cell culture media?
A: Several factors can affect the stability of this compound:
-
Temperature: Standard cell culture incubator conditions (37°C) can accelerate the degradation of chemical compounds.
-
pH: The typical pH of cell culture media (7.2-7.4) can influence chemical reactions like hydrolysis.
-
Media Components: Certain components within the media, such as amino acids, vitamins, and metal ions, may interact with and degrade this compound.
-
Light: Exposure to light, particularly UV light, can cause photodegradation of light-sensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of this compound.[1]
-
Enzymatic Degradation: If using conditioned media or in the presence of cells, secreted enzymes could potentially metabolize the compound.[1]
Q3: What are the likely degradation pathways for this compound in cell culture media?
A: Based on the chemical structure of this compound, an abietane diterpenoid, the most probable degradation pathways in an aqueous and oxygenated environment like cell culture media are:
-
Oxidation: The benzylic carbon atoms and the aromatic ring are susceptible to oxidation.[2][3] Oxidation of the primary alcohol group to an aldehyde and further to a carboxylic acid (Dehydroabietic acid) is also possible.
-
Hydrolysis: While this compound itself does not have readily hydrolyzable groups like esters, derivatives or impurities might. The stability of related compounds can be influenced by pH-dependent hydrolysis.[4]
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A: Yes, inconsistent results are a common sign of compound instability. If this compound degrades over the course of your experiment, the varying concentrations will lead to variable biological effects. It is recommended to perform a stability test under your specific experimental conditions.
Troubleshooting Guides
Problem: I suspect this compound is degrading in my cell culture medium.
Solution:
-
Perform a Stability Study: Follow the detailed experimental protocol below to determine the stability of this compound in your specific cell culture medium and under your experimental conditions (e.g., temperature, CO2 levels).
-
Minimize Exposure to Degrading Factors:
-
Prepare fresh solutions of this compound for each experiment.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Consider using media with and without serum to see if serum components contribute to degradation.
-
If oxidation is suspected, consider preparing media under reduced oxygen conditions, although this may not be feasible for cell-based assays.
-
-
Adjust Experimental Design:
-
If significant degradation is observed, shorten the incubation time of your assay.
-
Replenish the medium with fresh this compound at regular intervals during long-term experiments.
-
Problem: I am observing unexpected or off-target effects in my experiments.
Solution:
-
Identify Degradation Products: Use a high-resolution analytical method like LC-MS/MS to identify potential degradation products of this compound in your cell culture medium.
-
Evaluate the Biological Activity of Degradants: If possible, obtain or synthesize the identified degradation products and test their biological activity in your assay to determine if they are contributing to the observed effects.
Data Presentation
Table 1: Factors Influencing this compound Stability in Cell Culture Media
| Factor | Potential Impact on Stability | Recommendation |
| Temperature | Increased temperature (e.g., 37°C) accelerates chemical degradation. | Store stock solutions at -20°C or -80°C. Minimize the time the compound spends at 37°C before and during the experiment. |
| pH | The pH of the medium (typically 7.2-7.4) can affect hydrolysis rates of related compounds. | Ensure the pH of your cell culture medium is stable and within the recommended range. |
| Light | Exposure to light, especially UV, can cause photodegradation. | Prepare and store this compound solutions in light-protected containers (e.g., amber vials). |
| Oxygen | Dissolved oxygen can lead to oxidation. | While difficult to control in cell culture, be aware that standard aerobic conditions can promote oxidation. |
| Media Components | Components like metal ions can catalyze degradation. | If instability is a major issue, consider using a simpler, defined medium for initial stability tests. |
| Solvent | The solvent used for the stock solution (e.g., DMSO) can impact stability. | Use high-purity, anhydrous DMSO for stock solutions and keep the final concentration in the media low (<0.5%). |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a cell-free culture medium.
1. Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Your specific cell culture medium (with or without serum, as required for your experiment)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
Analytical instrumentation (HPLC-UV or LC-MS/MS)
-
Quenching solvent (e.g., cold acetonitrile)
2. Procedure:
-
Prepare a Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Spike the Media: Dilute the stock solution into pre-warmed cell culture medium to the final concentration you will use in your experiments. Ensure the final solvent concentration is low (typically <0.5%).
-
Aliquot Samples: Dispense the spiked media into sterile containers (e.g., microcentrifuge tubes).
-
Time Zero (T=0) Sample: Immediately take a sample from the spiked media. This will be your reference for 100% compound integrity.
-
Incubation: Place the remaining aliquots in an incubator under your standard experimental conditions.
-
Time-Point Sampling: Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours).
-
Sample Processing:
-
For media containing protein (e.g., with FBS), precipitate the proteins by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile).
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC-UV or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
3. Analytical Methodologies:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A common method for quantifying small molecules. A C18 column is often suitable for separating diterpenes.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and specificity and is considered the gold standard for quantifying small molecules in complex biological samples. It can also aid in the identification of degradation products.
Mandatory Visualizations
References
Technical Support Center: Dehydroabietinol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dehydroabietinol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reduction of dehydroabietic acid or its esters (e.g., methyl dehydroabietate) using a strong reducing agent.[1][2] Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF), is the most frequently cited reagent for this transformation.[1]
Q2: What are the potential byproducts in the synthesis of this compound using LiAlH₄?
A2: While direct literature on specific byproducts in this compound synthesis is scarce, based on the established mechanism of LiAlH₄ reduction of carboxylic acids, the following byproducts can be anticipated:
-
Unreacted Dehydroabietic Acid: Incomplete reaction can lead to the presence of the starting material in the final product mixture.
-
Dehydroabietinal (Aldehyde Intermediate): The reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate.[3][4] If the reaction is not driven to completion, this intermediate may be present as an impurity.
-
Over-reduction Products: While less common for the primary alcohol synthesis, harsh reaction conditions could potentially lead to the reduction of the aromatic ring, though this is generally not observed with LiAlH₄ under standard conditions for carboxylic acid reduction.
-
Solvent Adducts or Byproducts: Reactions with trace amounts of water or impurities in the solvent can lead to the formation of various side products.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: To minimize byproduct formation, consider the following critical factors:
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent the quenching of the reagent and the formation of aluminum hydroxide salts.
-
Reagent Quality: Use high-purity dehydroabietic acid and freshly opened or properly stored LiAlH₄.
-
Stoichiometry: An excess of LiAlH₄ is typically used to ensure the complete reduction of the carboxylic acid to the primary alcohol.
-
Reaction Temperature and Time: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to proceed at room temperature or gentle reflux to ensure a controlled and complete reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
Proper Quenching: A careful workup procedure, such as the Fieser workup (sequential addition of water, 15% NaOH solution, and then water again), is essential to safely quench the excess LiAlH₄ and precipitate aluminum salts, facilitating their removal by filtration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reaction. | - Ensure a sufficient excess of LiAlH₄ is used.- Increase the reaction time and/or temperature.- Monitor the reaction progress closely using TLC until the starting material spot disappears. |
| Decomposition of the product during workup. | - Perform the aqueous workup at a low temperature (ice bath).- Ensure the quenching process is done slowly and carefully to control the exothermic reaction. | |
| Impure starting material. | - Purify the dehydroabietic acid before the reduction reaction. | |
| Presence of unreacted dehydroabietic acid in the product | Insufficient LiAlH₄. | - Increase the molar equivalents of LiAlH₄ in subsequent reactions. |
| Reaction time is too short. | - Extend the reaction time and monitor by TLC. | |
| Deactivation of LiAlH₄ by moisture. | - Ensure strictly anhydrous conditions are maintained throughout the experiment. | |
| Presence of an aldehyde peak (dehydroabietinal) in spectroscopic analysis | Incomplete reduction of the intermediate aldehyde. | - Use a sufficient excess of LiAlH₄.- Ensure the reaction is allowed to proceed to completion after the initial formation of the aldehyde. |
| Formation of a significant amount of solid precipitate that is difficult to filter | Improper quenching procedure. | - Follow a standardized and careful quenching protocol like the Fieser workup to ensure the formation of granular, easily filterable aluminum salts. |
Experimental Protocols
General Protocol for this compound Synthesis
This protocol is a generalized procedure based on literature reports.
-
Preparation: Under an inert atmosphere (e.g., nitrogen), add lithium aluminum hydride (LiAlH₄) (1.2-1.5 equivalents) to anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the suspension to 0 °C in an ice bath.
-
Reaction: Dissolve dehydroabietic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. After the addition is complete, remove the ice bath and stir the mixture at room temperature. The reaction can be gently heated to reflux to ensure completion.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., hexane:ethyl acetate). The reaction is complete when the spot corresponding to dehydroabietic acid is no longer visible.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, 15% aqueous sodium hydroxide solution, and then water again in a specific ratio (e.g., for 'x' g of LiAlH₄, add 'x' mL of water, 'x' mL of 15% NaOH, and then 3'x' mL of water). A granular precipitate of aluminum salts should form.
-
Isolation: Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound and quantify the amount of residual dehydroabietic acid.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is suitable for this analysis.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). A mobile phase of methanol and water (70:30 v/v) has been used for the separation of dehydroabietic acid.
-
Detection: UV detection at a wavelength where both this compound and dehydroabietic acid have significant absorbance (e.g., around 210 nm or 245 nm).
-
Sample Preparation: Dissolve a known amount of the crude or purified product in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Use an external standard calibration curve with a certified reference standard of this compound and dehydroabietic acid.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile byproducts and confirm the structure of this compound.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to ensure the separation of compounds with different boiling points.
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection: Mass spectra are recorded over a suitable mass range (e.g., m/z 50-550).
-
Sample Preparation: The sample may require derivatization (e.g., silylation) to increase volatility, especially for the hydroxyl group of this compound.
-
Identification: Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST) and by analyzing the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural information of the final product and to identify and characterize any significant impurities.
-
Instrumentation: A high-field NMR spectrometer.
-
Experiments:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between atoms and aid in the unambiguous assignment of signals, which is crucial for identifying the structure of unknown byproducts.
-
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Comparison of the obtained spectra with known spectra of this compound and potential byproducts. The presence of characteristic signals for an aldehyde proton (~9-10 ppm in ¹H NMR) or a carboxylic acid proton (>10 ppm in ¹H NMR) would indicate the presence of dehydroabietinal or unreacted dehydroabietic acid, respectively.
Visualizations
References
Technical Support Center: Optimizing Dehydroabietinol Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of dehydroabietinol.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound derivatives.
Q1: My starting this compound is impure. How can I purify it before derivatization?
A1: Impurities in the starting material can significantly impact the yield and purity of your desired derivative. This compound is typically synthesized by the reduction of dehydroabietic acid or its esters.[1][2] If you suspect impurities, purification by silica gel column chromatography is recommended before proceeding with derivatization. Use a solvent system such as petroleum ether/ethyl acetate to isolate the pure alcohol.[1]
Q2: The acylation (e.g., chloroacetylation) of this compound is slow or incomplete. What are the possible causes and solutions?
A2: Several factors can lead to an incomplete acylation reaction:
-
Moisture: Acylating agents like chloroacetyl chloride are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents (e.g., anhydrous THF).[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Insufficient Base: A base such as pyridine is crucial to neutralize the HCl generated during the reaction. Ensure you are using the correct stoichiometric amount of the base. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Reagent Quality: The acyl chloride may have degraded. Use a fresh or properly stored bottle of the acylating agent.
-
Low Temperature: While many reactions proceed at room temperature, gentle heating might be necessary for less reactive substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Q3: I am observing multiple spots on my TLC plate after an esterification or etherification reaction. What are these side products?
A3: The formation of multiple products can be due to several reasons:
-
Side Reactions: The hydroxyl group of this compound can undergo side reactions. In some cases, oxidation at the benzylic C-7 position can occur, leading to ketone formation.
-
Incomplete Reaction: One of the spots will likely be your unreacted starting material.
-
Degradation: this compound and its derivatives can be sensitive to strongly acidic or basic conditions and high temperatures, which might lead to degradation.
-
Impure Reagents: Impurities in your solvents or reagents can lead to the formation of unexpected byproducts.
To minimize side products, ensure optimal reaction conditions, use pure reagents, and carefully monitor the reaction progress. Purification via column chromatography is typically required to isolate the desired product.
Q4: My azidation reaction to replace a halide is not working efficiently. How can I improve the yield?
A4: For the synthesis of azido derivatives from a halide precursor (e.g., dehydroabietyl chloroacetate), consider the following:
-
Solvent: A polar aprotic solvent like DMF is generally effective for this type of nucleophilic substitution.
-
Temperature: This reaction often requires heating. A temperature of around 70°C has been shown to be effective.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor by TLC until the starting material is consumed.
-
Purity of Starting Material: Ensure the halide precursor is pure, as impurities can interfere with the reaction.
Q5: The "click" chemistry reaction to form a triazole ring is giving a low yield. What should I check?
A5: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally a high-yield reaction. If you are experiencing issues, check the following:
-
Catalyst: Copper(I) iodide (CuI) is a common catalyst for this reaction. Ensure it has not been oxidized to inactive Copper(II). Using freshly purchased or properly stored CuI is recommended.
-
Solvent: Dry DMF is a suitable solvent for this reaction.
-
Temperature: Heating to around 70°C is often necessary to drive the reaction to completion.
-
Purity of Azide and Alkyne: Ensure both the azide derivative of this compound and the terminal alkyne are pure.
Data Presentation: Reaction Conditions for this compound Derivatization
The following tables summarize reported reaction conditions for key steps in the derivatization of this compound.
Table 1: Synthesis of this compound from Dehydroabietic Acid
| Reagent | Equivalent | Solvent | Temperature | Time | Reference |
| Lithium Aluminium Hydride (LiAlH₄) | 1.2 eq | Anhydrous THF | 0°C to 65°C | 3.5 hours |
Table 2: Synthesis of Dehydroabietyl Chloroacetate (Acylation)
| Reagent | Equivalent | Solvent | Temperature | Time | Yield | Reference |
| Chloroacetyl chloride | 1.2 eq | Anhydrous THF | Room Temp. | 2 hours | 75.0% | |
| Pyridine | 1.0 eq | |||||
| DMAP | 0.1 eq |
Table 3: Synthesis of Dehydroabietyl Azidoacetate (Azidation)
| Reagent | Equivalent | Solvent | Temperature | Time | Yield | Reference |
| Sodium Azide (NaN₃) | 1.0 eq | Dry DMF | 70°C | 6 hours | 81.5% |
Table 4: Synthesis of Triazole Derivatives (Click Chemistry)
| Reagent | Equivalent | Solvent | Temperature | Time | Reference |
| Terminal Acetylene | 1.0 eq | Dry DMF | 70°C | 5-6 hours | |
| Copper(I) Iodide (CuI) | 0.1 eq |
Experimental Protocols
Protocol 1: Synthesis of this compound (2) from Dehydroabietic Acid (1)
-
To a solution of dehydroabietic acid (10.00 g, 33.28 mmol) in anhydrous THF (30 ml) under an ice-water bath, slowly add lithium aluminium hydride (1.52 g, 39.94 mmol).
-
Stir the mixture at 0°C for 30 minutes.
-
Allow the reaction to warm to room temperature and then heat to 65°C for 3 hours.
-
After the reaction is complete (monitor by TLC), cool the mixture and pour it into dilute sulfuric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of Dehydroabietyl Chloroacetate (3)
-
Dissolve this compound (1.00 g, 3.49 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere.
-
Add pyridine (0.28 g, 3.49 mmol) and DMAP (0.04 g, 0.35 mmol).
-
Add chloroacetyl chloride (0.47 g, 4.19 mmol) to the stirred solution.
-
Stir the mixture for 2 hours at room temperature.
-
Once the reaction is complete, evaporate the solvent.
-
Extract the crude product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaCl and dry over Na₂SO₄.
-
Purify the residue by silica gel column chromatography (petroleum ether:ethyl acetate = 12:1) to afford the product.
Protocol 3: Synthesis of Dehydroabietyl Azidoacetate (4)
-
Dissolve dehydroabietyl chloroacetate (0.30 g, 0.83 mmol) in dry DMF.
-
Add sodium azide (0.05 g, 0.83 mmol).
-
Heat the reaction mixture at 70°C for 6 hours, monitoring completion by TLC.
-
Evaporate the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 15 mL).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the azido derivative.
Protocol 4: General Procedure for Synthesis of Triazole Derivatives (5a-y)
-
Dissolve dehydroabietyl azidoacetate (0.18 g, 0.49 mmol) in dry DMF (10 mL).
-
Add the respective terminal acetylene (0.49 mmol) and CuI (0.01 g, 0.05 mmol).
-
Stir the mixture at 70°C for 5-6 hours until the starting materials are consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaCl and dry over Na₂SO₄.
-
Purify the product by silica gel column chromatography.
Visualizations
Caption: Synthetic workflow for triazole derivatives of this compound.
Caption: Proposed mechanism of action for bioactive this compound derivatives.
References
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Dehydroabietinol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting unexpectedly low bioactivity in synthetic batches of Dehydroabietinol. The following information is presented in a direct question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound shows significantly lower bioactivity than reported in the literature. What are the primary potential causes?
A1: Discrepancies between expected and observed bioactivity are a common challenge in working with synthetic compounds. The issue can typically be traced back to one of four main areas:
-
Compound Purity: The presence of residual solvents, unreacted starting materials, or synthesis byproducts can interfere with the biological assay or lower the effective concentration of your active compound.[1][2]
-
Structural & Stereochemical Integrity: The synthetic process may have yielded an incorrect stereoisomer or a structurally related analog with inherently lower activity. Furthermore, the compound may have degraded during synthesis, purification, or storage.[1][2]
-
Compound Stability: this compound, as a diterpenoid alcohol, can be susceptible to degradation. The aldehyde functional group in related compounds is particularly prone to oxidation, and similar oxidative stress, along with exposure to heat or light, can affect the stability of this compound.[3]
-
Assay-Specific Issues: The problem may lie within the experimental setup itself. Factors such as poor cell health, compound insolubility or aggregation in the assay medium, or interference with the assay's detection system can lead to artificially low bioactivity readings.
Q2: How can I verify the chemical structure and purity of my synthetic this compound?
A2: Before proceeding with further biological assays, it is crucial to re-verify the identity and purity of your synthetic batch. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the compound's structural integrity. Compare the obtained spectra with literature data to ensure all characteristic peaks are present and correctly assigned.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition, matching the molecular formula C₂₀H₃₀O.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is the gold standard for determining the purity of a compound. A high-purity sample should exhibit a single major peak. This technique can also help detect and quantify any impurities present in the batch.
Q3: What are common impurities or synthesis-related byproducts I should look for?
A3: Impurities can arise from incomplete reactions or side reactions during the synthesis of this compound. Common starting materials for its synthesis include dehydroabietic acid. Potential impurities to screen for include:
-
Unreacted Starting Materials: Dehydroabietic acid or its methyl ester (methyl dehydroabietate) may be present if the reduction step is incomplete.
-
Oxidation Products: The primary alcohol group of this compound can be oxidized to form the corresponding aldehyde (Dehydroabietinal) or carboxylic acid (Dehydroabietic acid), especially with improper handling or storage.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., tetrahydrofuran, ethyl acetate, hexane) may remain in the final product.
-
Side-Products: The multi-step nature of synthesis can lead to various side-products or stereoisomers that may be difficult to separate and can inhibit the desired biological effect.
Q4: How should I properly handle and store this compound to prevent degradation?
A4: To ensure the long-term stability and integrity of your synthetic this compound, adhere to the following storage best practices:
-
Storage Conditions: Store the solid compound in a tightly sealed container at low temperatures, preferably -20°C or -80°C.
-
Inert Atmosphere: To prevent oxidation, flush the container with an inert gas like argon or nitrogen before sealing.
-
Protection from Light: Keep the compound in an amber vial or a container protected from light to avoid photodegradation.
-
Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent, such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -20°C or -80°C.
Q5: My compound's identity and purity are confirmed, but bioactivity is still low. What assay-specific factors should I investigate?
A5: If the compound itself is verified to be correct and pure, the next step is to scrutinize the biological assay.
-
Cell Line Health: Ensure the cells used are healthy, free from contamination (e.g., mycoplasma), and within a low passage number, as cellular responses can change over time in culture.
-
Compound Solubility and Aggregation: this compound is a hydrophobic molecule and may precipitate or form aggregates in aqueous assay buffers. Visually inspect for precipitation. Consider performing a solubility test in your final assay medium. Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can sometimes prevent aggregation, but a vehicle control with the detergent must be included.
-
Controls and Assay Performance: Verify that your positive and negative controls are behaving as expected. A poor signal window between controls (a low Z'-factor) indicates a systemic issue with the assay's reliability, not necessarily a problem with your test compound.
-
Assay Interference: Some compounds can directly interfere with assay readouts. For example, a compound might be autofluorescent in a fluorescence-based assay or inhibit a reporter enzyme like luciferase. Run control experiments with your compound in the absence of cells to check for such artifacts.
Troubleshooting Workflow and Visualizations
A systematic approach is critical for efficiently diagnosing the cause of low bioactivity. The workflow below outlines a logical sequence of investigation steps.
Caption: A logical workflow for troubleshooting low bioactivity.
Quantitative Bioactivity Data
Having a reference for the expected potency of this compound is crucial. The table below summarizes reported in vitro activity. Note that IC₅₀ values can vary significantly based on the cell line, assay conditions, and incubation time.
| Compound | Cell Line | Assay Type | Reported IC₅₀ | Reference |
| This compound | HeLa (Cervical Cancer) | Cytotoxicity | 13.0 ± 2.8 µg/mL | |
| This compound | Jurkat (T-cell Leukemia) | Cytotoxicity | 9.7 ± 0.7 µg/mL | |
| This compound | Vero (Monkey Kidney) | Cytotoxicity | 38 µg/mL | |
| This compound | SYK (Spleen Tyrosine Kinase) | Kinase Inhibition | 46.4 µM |
Key Experimental Protocols
Detailed and consistent experimental execution is fundamental to obtaining reproducible results.
Protocol 1: Synthesis of this compound
This protocol details the reduction of methyl dehydroabietate to this compound.
Caption: Experimental workflow for this compound synthesis.
Methodology:
-
Under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of methyl dehydroabietate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for approximately 4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts through a pad of Celite and wash the filter cake thoroughly with ethyl acetate.
-
Combine the organic filtrates, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield pure this compound.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conceptual Signaling Pathway
While the precise molecular targets of this compound are a subject of ongoing research, many of its derivatives exert their cytotoxic effects by inducing programmed cell death (apoptosis) and arresting the cell cycle. The diagram below illustrates a conceptual pathway of how a bioactive compound can trigger these cellular events.
Caption: Conceptual model of compound-induced apoptosis.
References
Dehydroabietinol Crystallization: A Technical Support Resource
For researchers, scientists, and professionals in drug development, the crystallization of dehydroabietinol is a critical purification step. This guide provides detailed troubleshooting advice and answers to frequently asked questions to address common challenges encountered during its crystallization.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering systematic solutions to overcome them.
Problem 1: this compound Fails to Crystallize (Solution Remains Clear)
Possible Causes:
-
Insufficient Supersaturation: The concentration of this compound in the solvent may be below its saturation point at the current temperature.
-
Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good a solvent for this compound, even at lower temperatures.
-
Presence of Solubilizing Impurities: Certain impurities can enhance the solubility of this compound, preventing it from precipitating.
Solutions:
-
Induce Supersaturation:
-
Evaporation: Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of this compound. Be cautious not to evaporate too much solvent, which could lead to rapid, impure crystallization.
-
Cooling: If not already done, cool the solution in an ice bath to significantly decrease the solubility of this compound.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the solution. This "seed" crystal will act as a template for further crystal growth.
-
-
Solvent System Adjustment:
-
Add an Anti-solvent: If using a single solvent system where this compound is highly soluble, slowly add a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly. Common anti-solvents for alcohol solutions include water.
-
Problem 2: "Oiling Out" - Formation of an Oily Layer Instead of Crystals
Possible Causes:
-
High Solute Concentration: The concentration of this compound is too high, causing it to separate as a liquid phase before the solution cools enough for crystallization to occur.
-
Rapid Cooling: Cooling the solution too quickly can lead to the separation of a supersaturated liquid phase.
-
Melting Point Depression: Impurities can lower the melting point of the solid, causing it to separate as a liquid at the crystallization temperature. This compound has a relatively low melting point of approximately 60°C, which can make it prone to oiling out.[1]
Solutions:
-
Re-dissolve and Dilute: Gently heat the solution to redissolve the oil. Add a small amount of the primary solvent to dilute the solution slightly.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Insulating the flask can help achieve a slower cooling rate.
-
Lower Crystallization Temperature: If oiling out persists, try cooling the solution to an even lower temperature after the initial slow cooling phase.
-
Change Solvent System: Consider using a solvent system with a lower boiling point.
Problem 3: Poor Crystal Yield
Possible Causes:
-
Excessive Solvent: Using too much solvent will result in a significant amount of this compound remaining dissolved in the mother liquor.
-
Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.
-
Loss During Transfer/Washing: Product loss can occur during the transfer of crystals or by using too much or too warm of a washing solvent.
Solutions:
-
Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, concentrate the mother liquor by evaporation and attempt a second crystallization.
-
Optimize Cooling: Ensure the solution is cooled for an adequate period and at a sufficiently low temperature to maximize crystal formation.
-
Minimize Transfer and Washing Losses: During filtration, use a small amount of ice-cold solvent to rinse the flask and wash the crystals. This minimizes the dissolution of the product.
Problem 4: Crystals are Colored or Appear Impure
Possible Causes:
-
Colored Impurities: The starting material contains colored impurities that co-crystallize with the this compound.
-
Rapid Crystallization: Fast crystal growth can trap impurities within the crystal lattice.
Solutions:
-
Charcoal Treatment: Before crystallization, dissolve the crude this compound in a suitable solvent and add a small amount of activated charcoal. Gently heat and then filter the hot solution to remove the charcoal and adsorbed impurities before proceeding with the crystallization.
-
Slower Cooling: Encourage slower crystal growth by allowing the solution to cool to room temperature gradually before further cooling in an ice bath.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for this compound crystallization?
A1: this compound is soluble in organic solvents like ethanol and ether but has poor solubility in water.[1] A good starting point for crystallization is a single solvent system with a solvent in which this compound has high solubility when hot and low solubility when cold. Alternatively, a mixed solvent system can be effective. Common systems include:
-
Ethanol/Water: this compound is dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until turbidity is observed.
-
Hexane/Ethyl Acetate: this compound is dissolved in a minimal amount of hot ethyl acetate, followed by the addition of hexane as the anti-solvent.
Q2: What is the expected melting point of pure this compound?
A2: The melting point of this compound is approximately 60°C.[1] A sharp melting point range close to this value is a good indicator of purity.
Q3: How can I control the crystal size and morphology of this compound?
A3: Crystal size and morphology are influenced by several factors:
-
Cooling Rate: Slower cooling generally leads to larger and more well-defined crystals.
-
Agitation: Stirring can influence nucleation and crystal growth.
-
Solvent: The choice of solvent can affect the crystal habit.
-
Impurities: The presence of impurities can inhibit or alter crystal growth.
Q4: My this compound appears as a colorless to pale yellow liquid or solid. Is this normal?
A4: Yes, the appearance of this compound can range from a colorless to pale yellow liquid or solid, depending on its purity.[1]
Data Summary
| Physical Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Melting Point | ~ 60 °C | |
| Boiling Point | ~ 290 °C | |
| Solubility | Soluble in ethanol and ether; poorly soluble in water |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid dissolves completely.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Filter the hot solution by gravity filtration to remove the charcoal or any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Allow the crystals to air-dry completely on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization of this compound (Ethanol/Water)
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While keeping the solution hot, add hot deionized water dropwise with swirling until a faint, persistent turbidity is observed.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the crystals thoroughly.
Visualizations
Caption: A typical workflow for the crystallization of this compound.
Caption: A troubleshooting guide for this compound crystallization.
References
Technical Support Center: Purification of Natural Dehydroabietinol Extracts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with natural Dehydroabietinol extracts. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in natural this compound extracts?
A1: Natural this compound is typically extracted from pine resin or rosin, which is a complex mixture of diterpenoids. The main impurities include:
-
Other Resin Acids: Abietic acid, neoabietic acid, palustric acid, isopimaric acid, and pimaric acid are structurally similar compounds that are often co-extracted.
-
Neutral Diterpenes: The "neutral fraction" of rosin contains a variety of non-acidic diterpenes such as diterpene aldehydes, esters, and hydrocarbons.
-
Oxidation and Degradation Products: this compound can be susceptible to oxidation, potentially forming the corresponding aldehyde (Dehydroabietinal) or carboxylic acid (Dehydroabietic acid).[1] Exposure to heat and light can also lead to degradation.[1]
-
Fatty Acids and Esters: These can be present in the raw plant material.
-
Inorganic Impurities: Traces of metals, salts, and minerals may originate from the source plant and the extraction process.
Q2: What is a general workflow for purifying this compound from a natural extract?
A2: A typical purification strategy involves a multi-step approach combining different separation techniques to remove impurities with varying polarities and chemical properties. The general workflow is as follows:
Caption: A general experimental workflow for the purification of this compound from a crude natural extract.
Q3: Can this compound degrade during the purification process?
A3: Yes, this compound, being an alcohol, is generally more stable than its aldehyde counterpart, Dehydroabietinal. However, it can still be susceptible to degradation under certain conditions. The primary degradation pathways to be mindful of during purification are:
-
Oxidation: Although less prone than aldehydes, primary alcohols can be oxidized to aldehydes and then to carboxylic acids, especially if exposed to oxidizing agents, high temperatures, or prolonged exposure to air.
-
Acid-catalyzed reactions: Strong acidic conditions, sometimes used in washing steps or on acidic silica gel, can potentially lead to dehydration or rearrangement reactions of the alcohol.
-
Thermal Stress: High temperatures used during solvent evaporation can cause degradation. It is advisable to use a rotary evaporator at a moderate temperature (e.g., 40-45°C).[2]
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of this compound from other Diterpenes | - Inappropriate solvent system polarity.- Column overloading.- Column channeling. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common system is a gradient of ethyl acetate in hexane.[2]- Reduce the amount of crude extract loaded onto the column.- Ensure the column is packed uniformly without any cracks or air bubbles. |
| This compound Elutes Too Quickly (Low Retention) | - The mobile phase is too polar. | - Start with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexane). |
| This compound Elutes Too Slowly or Not at All | - The mobile phase is not polar enough.- The compound may be degrading on the silica gel. | - Gradually increase the polarity of the mobile phase.- Check the stability of this compound on a silica TLC plate before running the column. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel. |
| Tailing Peaks in Fractions | - The compound is interacting too strongly with the stationary phase.- The sample is not dissolving well in the mobile phase. | - Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the elution solvent, but be cautious as this can affect separation.- Ensure the crude extract is fully dissolved before loading it onto the column. |
Crystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| This compound Fails to Crystallize | - The solution is not supersaturated.- The presence of impurities is inhibiting crystal formation.- The chosen solvent is not suitable. | - Concentrate the solution by slowly evaporating the solvent.- Try adding a seed crystal of pure this compound.- Scratch the inside of the flask with a glass rod at the meniscus.- Further purify the material by chromatography to remove impurities.- Screen for a different crystallization solvent or solvent mixture (e.g., ethanol/water, acetone/hexane). |
| Oiling Out Instead of Crystallizing | - The solution is too supersaturated.- The cooling rate is too fast.- The solubility of the compound in the solvent is too high even at low temperatures. | - Add a small amount of solvent to dissolve the oil and attempt to crystallize again by slower cooling.- Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.- Use a solvent system where this compound has a lower solubility. |
| Crystals are Colored or Appear Impure | - Impurities are trapped within the crystal lattice or adsorbed on the crystal surface. | - Recrystallize the material one or more times.- Wash the filtered crystals with a small amount of cold crystallization solvent. |
Data Presentation: Purity Enhancement during Purification
The following table provides a representative example of the expected purity of this compound at different stages of the purification process from a natural pine resin extract. The exact values can vary depending on the source of the resin and the specific conditions of the experiments.
| Purification Stage | Key Impurities Present | Typical Purity of this compound (%) | Analytical Method |
| Crude Pine Resin Extract | Other resin acids (Abietic, Pimaric, etc.), neutral diterpenes, fatty acids. | 5 - 15 | Gas Chromatography-Mass Spectrometry (GC-MS) |
| After Solvent Partitioning | Less polar neutral diterpenes and some resin acids removed. | 20 - 40 | High-Performance Liquid Chromatography (HPLC) |
| After Column Chromatography | Most other resin acids and polar impurities removed. | 85 - 95 | HPLC |
| After Crystallization | Residual structurally similar impurities removed. | > 98 | HPLC, Nuclear Magnetic Resonance (NMR) |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Pine Resin
This protocol outlines the steps for extracting and purifying this compound from a natural pine resin source.
1. Initial Extraction: a. Dissolve 100 g of crude pine resin in 500 mL of acetone. b. Filter the solution through Whatman No. 1 filter paper to remove solid debris. c. Concentrate the filtrate using a rotary evaporator at 40-45°C to obtain a viscous crude extract.[2]
2. Column Chromatography: a. Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column. b. Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, extract-adsorbed silica onto the top of the packed column. c. Elution: Elute the column with a gradient of increasing polarity using a solvent system of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the percentage of ethyl acetate (e.g., 2%, 5%, 10%, 20%). d. Fraction Collection and Monitoring: Collect fractions and monitor them using TLC. Spot each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots under UV light (254 nm). e. Pooling Fractions: Combine the fractions that contain this compound, identified by its characteristic Rf value compared to a standard.
3. Crystallization: a. Evaporate the solvent from the pooled fractions to obtain a semi-purified solid. b. Dissolve the solid in a minimal amount of a hot solvent (e.g., ethanol or acetone). c. Slowly add a non-solvent (e.g., water or hexane, respectively) until the solution becomes slightly turbid. d. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) to facilitate crystal formation. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture. f. Dry the crystals under vacuum.
Protocol 2: Purity Analysis by HPLC
This protocol provides a general method for analyzing the purity of this compound fractions.
-
System and Column: Use an HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water. An example gradient is to start with 60% acetonitrile / 40% water and linearly increase to 95% acetonitrile over 30 minutes.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase and filter it through a 0.45 µm syringe filter.
-
Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 276 nm). The purity can be determined by the relative area of the this compound peak.
Signaling Pathway
While the primary focus of this guide is on purification, understanding the biological context of related molecules can be valuable. Dehydroabietic acid (DAA), the precursor to this compound, has been shown to possess anti-inflammatory properties by suppressing specific signaling pathways.
Caption: Anti-inflammatory signaling pathway of Dehydroabietic acid (DAA), a related compound to this compound. DAA inhibits Src, Syk, and TAK1 kinases.
References
Technical Support Center: Optimizing HPLC Parameters for Dehydroabietinol Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of Dehydroabietinol.
Experimental Protocols and Starting Parameters
Given the structural similarity between this compound and Dehydroabietic acid, a validated HPLC method for the latter can be adapted as an excellent starting point. The primary difference, a hydroxyl group in this compound versus a carboxylic acid in Dehydroabietic acid, will influence retention, with this compound expected to have a slightly shorter retention time under reversed-phase conditions.
Recommended Starting Protocol: Reversed-Phase HPLC
This protocol is adapted from a validated method for Dehydroabietic acid and is a recommended starting point for this compound separation.
Objective: To achieve baseline separation of this compound from potential impurities.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA) or Acetic acid (AA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Prepare mobile phase A: HPLC-grade water with 0.1% formic acid.
-
Prepare mobile phase B: Acetonitrile or Methanol.
-
Degas both mobile phases using a sonicator or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., Methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample (e.g., 10 µL).
-
Run the analysis using the parameters outlined in the tables below.
-
Monitor the separation at a wavelength of 210 nm or 240 nm.[1]
-
Quantitative Data: Starting HPLC Parameters (Adapted from Dehydroabietic Acid Methods)
The following tables summarize suggested starting parameters for the HPLC separation of this compound, adapted from established methods for Dehydroabietic acid.[1][2]
Table 1: Suggested Isocratic Elution Parameters
| Parameter | Suggested Condition 1 | Suggested Condition 2 |
| Stationary Phase | C18 (4.6 x 250 mm, 5 µm)[1] | Pursuit PFP (4.6 x 150 mm, 3 µm)[2] |
| Mobile Phase | Acetonitrile : Water + 0.1% Acetic Acid | Methanol : Water |
| Composition (v/v) | Gradient (See Table 2) | 70 : 30 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient or 30 °C | Not specified |
| Detection Wavelength | 210 nm or 240 nm | 210 nm or 245 nm |
| Injection Volume | 10 µL | 10 µL |
Table 2: Suggested Gradient Elution Program
| Time (minutes) | % Water (0.1% Acetic Acid) | % Acetonitrile |
| 0 | 30 | 70 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 30 | 30 | 70 |
| 40 | 30 | 70 |
Troubleshooting Guide
Frequently Asked Questions (FAQs)
Q1: I am not seeing any peaks after injecting my this compound sample. What should I do?
A1:
-
Check the basics: Ensure the HPLC system is powered on, the detector lamp is on, and there is sufficient mobile phase in the reservoirs.
-
Verify sample preparation: Confirm that your sample was dissolved in an appropriate solvent and that the concentration is high enough for detection.
-
Check for flow: Ensure the pump is running and there is a steady flow of mobile phase through the system. If there is no flow, check for leaks or blockages.
-
Injector issues: Make sure the injector is switching correctly and the sample loop is filled properly.
Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?
A2:
-
Column overload: Try injecting a smaller volume or a more dilute sample.
-
Secondary interactions: this compound has a hydroxyl group that can interact with active silanol groups on the silica support of the column.
-
Adjust mobile phase pH: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.
-
Use a different column: Consider using an end-capped C18 column or a column with a different stationary phase (e.g., Phenyl-Hexyl) that may have fewer active silanols.
-
-
Column contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent like isopropanol.
Q3: The retention time of my this compound peak is drifting between injections. What is causing this?
A3:
-
Column equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting the sample. This can take 10-20 column volumes.
-
Mobile phase composition: If you are mixing the mobile phase online, ensure the pump's proportioning valves are working correctly. Premixing the mobile phase can help diagnose this issue.
-
Temperature fluctuations: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
-
Flow rate instability: Check for leaks in the pump or fittings, as this can cause the flow rate to fluctuate.
Q4: I am observing a high backpressure in my system. What are the likely causes and solutions?
A4:
-
Blockage: There may be a blockage in the system, most commonly at the column inlet frit.
-
Troubleshooting: Disconnect the column and run the pump to see if the pressure returns to normal. If it does, the blockage is in the column. If not, check the tubing and fittings between the pump and the column.
-
Solution: You can try back-flushing the column (disconnect it and connect it in the reverse direction to the pump) at a low flow rate. If this does not resolve the issue, the frit may need to be replaced, or the column may need to be discarded.
-
-
Mobile phase precipitation: If you are using a buffered mobile phase, ensure the buffer is soluble in the organic solvent concentration you are using. Salt precipitation can cause high backpressure.
-
Sample precipitation: The sample may be precipitating on the column. Ensure your sample is fully dissolved in the mobile phase.
Visual Diagrams
Caption: A general experimental workflow for HPLC analysis.
Caption: A troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Dehydroabietinol Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of Dehydroabietinol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of this compound synthesis, particularly focusing on the common laboratory-scale synthesis involving the reduction of Dehydroabietic acid.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| DHS-S01 | Low Yield at Larger Scale: "I successfully synthesized this compound at a 10g scale with a high yield, but when I scaled up to 100g, the yield dropped significantly. What could be the cause?" | 1. Inefficient Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions. 2. Poor Temperature Control: The reduction of Dehydroabietic acid with a reducing agent like Lithium Aluminium Hydride (LAH) is exothermic. Heat dissipation is less efficient at a larger scale, leading to an increase in temperature and the formation of byproducts. 3. Slower Reagent Addition: A longer addition time for the reducing agent at a larger scale can lead to the degradation of reactants or intermediates. | 1. Optimize Agitation: Use an appropriate stirrer (e.g., overhead mechanical stirrer) and reactor geometry to ensure efficient mixing. Consider using baffles in the reactor. 2. Improve Heat Management: Use a reactor with a cooling jacket and a reliable temperature control system. For very large scales, consider a semi-batch process where the limiting reagent is added slowly to control the reaction rate and temperature. 3. Controlled Addition: Develop a controlled addition protocol for the reducing agent, possibly using a syringe pump or an addition funnel with precise control, to maintain an optimal reaction temperature. |
| DHS-S02 | Inconsistent Product Purity: "The purity of my this compound is inconsistent between batches at a larger scale. What factors could be contributing to this?" | 1. Variability in Starting Material: The purity of the starting Dehydroabietic acid can vary between batches, introducing different impurities. 2. Atmospheric Moisture: Larger scale reactions have a greater surface area and may be more susceptible to contamination from atmospheric moisture, which can react with the reducing agent. 3. Inefficient Quenching: The workup and quenching of the reaction at a larger scale can be challenging, leading to incomplete reaction or the formation of emulsions that trap impurities. | 1. Standardize Starting Material: Ensure the starting Dehydroabietic acid meets consistent quality specifications for purity and moisture content. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are anhydrous. 3. Optimize Workup: Develop a robust and scalable workup procedure. This may involve adjusting the quenching agents, solvents, and extraction techniques to handle larger volumes effectively. |
| DHS-S03 | Difficulties with Product Isolation and Purification: "I am struggling with the purification of this compound at a larger scale. Column chromatography is becoming impractical. Are there alternative methods?" | 1. Large Volume of Solvents: Column chromatography requires large volumes of solvents, which can be costly and generate significant waste at a larger scale. 2. Product Precipitation/Crystallization Issues: Inducing crystallization at a larger scale can be challenging, leading to oiling out or the formation of fine particles that are difficult to filter. | 1. Crystallization: Develop a robust crystallization method for this compound. This may involve screening different solvent systems, controlling the cooling rate, and using seeding to induce crystallization. 2. Alternative Purification Techniques: Consider other purification methods such as recrystallization, slurry washing, or short-path distillation if the product is thermally stable. |
| DHS-S04 | Safety Concerns with Reagents: "I am concerned about the safety of using Lithium Aluminium Hydride (LAH) at a larger scale. What are the key safety considerations?" | 1. Pyrophoric Nature of LAH: LAH can ignite spontaneously in the presence of moisture. 2. Hydrogen Gas Evolution: The reaction of LAH with protic solvents or acidic conditions generates flammable hydrogen gas. 3. Exothermic Quenching: The quenching of excess LAH is highly exothermic and can lead to a runaway reaction if not controlled properly. | 1. Strict Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle LAH in a glovebox or under a blanket of inert gas. 2. Proper Ventilation: Ensure the reaction is carried out in a well-ventilated fume hood to safely dissipate any hydrogen gas produced. 3. Controlled Quenching: Develop a slow and controlled quenching procedure. A common method is the Fieser workup, where water, followed by aqueous sodium hydroxide, and then more water are added sequentially at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most common laboratory method is the reduction of Dehydroabietic acid.[1] This is typically achieved using a reducing agent such as Lithium Aluminium Hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF).[1][2]
Q2: What are the main challenges when scaling up the reduction of Dehydroabietic acid?
A2: The primary challenges include managing the exothermic nature of the reaction, ensuring efficient mixing in larger reactors, handling larger quantities of hazardous reagents like LAH safely, and developing a scalable purification method to replace column chromatography.
Q3: Are there any alternative, more scalable, reducing agents to Lithium Aluminium Hydride (LAH)?
A3: While LAH is common in the lab, for larger scales, other reducing agents might be considered to mitigate safety and handling concerns. Alternatives could include sodium borohydride in combination with an activating agent, or catalytic hydrogenation. However, these methods would require significant process development and optimization for this specific transformation.
Q4: How can I monitor the reaction progress at a larger scale?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the reaction at the lab scale. For larger scales, you can still use TLC by carefully taking aliquots from the reaction mixture. For more integrated process control, at-line or in-line analytical techniques like HPLC or IR spectroscopy could be implemented to monitor the disappearance of the starting material and the appearance of the product in real-time.
Q5: What are the critical parameters to control during the crystallization of this compound?
A5: The critical parameters for crystallization include the choice of solvent system, the concentration of the product, the cooling profile, the agitation rate, and the use of seed crystals. A systematic study of these parameters is essential to develop a reproducible and scalable crystallization process.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol describes the synthesis of this compound from Dehydroabietic acid at a 10-gram scale.[1]
Materials:
-
Dehydroabietic acid (10.00 g, 33.28 mmol)
-
Lithium Aluminium Hydride (LAH) (1.52 g, 39.94 mmol)
-
Anhydrous Tetrahydrofuran (THF) (30 ml)
-
Ethyl acetate (EtOAc)
-
Dilute Sulphuric Acid
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add Lithium Aluminium Hydride to anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of Dehydroabietic acid in anhydrous THF to the LAH suspension.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Gradually warm the reaction mixture to 65 °C and maintain it at this temperature for 3 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully quench the reaction by pouring the mixture into dilute sulphuric acid.
-
Extract the aqueous layer with Ethyl acetate.
-
Wash the combined organic layers successively with saturated aqueous NaHCO₃ and NaCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Data Presentation
Table 1: Laboratory-Scale Reaction Parameters for this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | Dehydroabietic acid | [1] |
| Reducing Agent | Lithium Aluminium Hydride (LAH) | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Reaction Temperature | 0 °C to 65 °C | |
| Reaction Time | 3.5 hours | |
| Purification Method | Silica Gel Column Chromatography |
Table 2: Scale-Up Considerations for this compound Synthesis
| Challenge | Laboratory Scale (10g) | Pilot Plant / Industrial Scale (1kg+) |
| Heat Transfer | Efficient heat dissipation due to high surface area to volume ratio. | Poor heat dissipation requiring jacketed reactors and precise temperature control. |
| Mixing | Simple magnetic stirring is often sufficient. | Requires optimized mechanical agitation to ensure homogeneity. |
| Reagent Handling | Manual addition of reagents is feasible. | Requires automated dosing systems for safety and control. |
| Workup & Extraction | Performed using standard laboratory glassware (e.g., separatory funnels). | Requires large-scale extraction units and phase separators. |
| Purification | Column chromatography is a viable option. | Chromatography is often impractical. Crystallization or distillation is preferred. |
| Safety | Standard laboratory safety protocols are sufficient. | Requires comprehensive process safety management, including risk assessments and specialized equipment for handling hazardous materials. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Addressing batch-to-batch variability of Dehydroabietinol activity
Welcome to the Technical Support Center for Dehydroabietinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of batch-to-batch variability in the activity of this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guide: Inconsistent this compound Activity
Batch-to-batch variability is a known challenge when working with natural products like this compound. This inconsistency can manifest as variations in the observed biological effects in your experiments. The table below outlines potential root causes for this variability and provides recommended actions to mitigate these issues.
| Potential Cause | Possible Explanation | Recommended Action |
| Raw Material Source Variability | The chemical profile of the plant source of this compound can be influenced by genetic differences, geographical location, climate, and harvest time.[1][2] | Request a certificate of analysis (CoA) from the supplier detailing the geographical origin and harvesting time. If possible, source this compound from a single, well-characterized plant source. |
| Extraction and Purification Process | Minor variations in the extraction method, solvent used, and purification process can lead to differences in the final compound's purity and the profile of minor co-eluting compounds.[2] | Inquire with the supplier about their extraction and purification protocols to ensure consistency. If conducting in-house extraction, standardize all parameters, including solvent polarity, temperature, and extraction time. |
| Compound Purity and Impurities | Different batches may contain varying levels of impurities or related compounds that could have synergistic or antagonistic effects, leading to misleading results. | Perform analytical characterization of each new batch using techniques like HPLC or LC-MS to confirm purity and identify any significant differences in the impurity profile. |
| Compound Storage and Handling | Improper storage conditions, such as exposure to light, air, or fluctuating temperatures, can lead to the degradation of this compound over time. | Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere. Aliquot the compound upon receipt to minimize freeze-thaw cycles. |
| Experimental Procedure Variability | Inconsistencies in experimental setup, such as cell passage number, reagent concentrations, or incubation times, can contribute to variable results. | Maintain a detailed and consistent experimental protocol. Use positive and negative controls in all assays to monitor for variability in the experimental system itself. |
| Solvent and Formulation Effects | The choice of solvent and the final formulation for in vitro or in vivo experiments can impact the solubility and bioavailability of this compound, affecting its activity. | Standardize the solvent and formulation used across all experiments. Ensure complete dissolution of the compound before use. |
Frequently Asked Questions (FAQs)
Q1: Why am I seeing different IC50 values for this compound in my cytotoxicity assays with different batches?
A1: Variations in IC50 values are a common manifestation of batch-to-batch variability. This can be due to differences in the purity of the this compound batches or the presence of minor, biologically active impurities. We recommend performing analytical validation (e.g., HPLC) on each batch to confirm its purity. Additionally, ensure that your assay conditions, including cell density and passage number, are kept consistent.
Q2: My current batch of this compound appears to have lower anti-inflammatory activity compared to the previous one. What could be the cause?
A2: A decrease in anti-inflammatory activity could be linked to the degradation of the compound or a different impurity profile. This compound, like many natural products, can be sensitive to storage conditions. Ensure that it has been stored protected from light and air. It is also possible that the previous batch contained synergistic impurities that are less abundant in the current batch.
Q3: How can I confirm the identity and purity of my this compound sample?
A3: The identity and purity of this compound can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for assessing purity, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure.
Q4: What are the known signaling pathways modulated by this compound?
A4: Research has shown that this compound and its derivatives can induce apoptosis in cancer cells. This is often associated with the activation of the intrinsic apoptotic pathway, characterized by a reduction in mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) and Ca2+ levels. The related compound, Dehydroabietic acid, has been shown to suppress inflammatory responses by inhibiting Src, Syk, and TAK1-mediated pathways, which are involved in NF-κB and AP-1 signaling.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Logical workflow for troubleshooting batch-to-batch variability.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is adapted from methodologies used to evaluate the anti-proliferative activity of this compound derivatives.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol is based on methods used to investigate the mechanism of action of this compound derivatives.
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
Technical Support Center: Dehydroabietinol Interference in High-Throughput Screening (HTS) Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from dehydroabietinol or structurally similar compounds in high-throughput screening (HTS) assays. While this compound is not extensively documented as a pan-assay interference compound (PAIN), its physicochemical properties—such as its hydrophobicity and rigid, polycyclic structure—suggest a potential for non-specific interactions that can lead to false-positive results. This guide offers troubleshooting strategies and frequently asked questions to help you identify and mitigate potential assay artifacts.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why should I be concerned about it with this compound?
A1: Assay interference occurs when a compound generates a false-positive or false-negative result through a mechanism unrelated to the intended biological target.[1] Compounds that do this are often called "Pan-Assay Interference Compounds" (PAINS).[2] Given this compound's structural characteristics, it has the potential to cause interference through mechanisms such as aggregation, non-specific protein binding, or interference with assay detection technologies.[3] Ignoring these potential artifacts can lead to wasted time and resources pursuing misleading initial hits.[4][5]
Q2: What are the most likely mechanisms of interference for a compound like this compound?
A2: Based on its diterpenoid structure, the most probable interference mechanisms for this compound include:
-
Compound Aggregation: At micromolar concentrations, hydrophobic molecules can form colloidal aggregates in aqueous solutions. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition.
-
Non-Specific Protein Reactivity: Although this compound itself is not highly reactive, impurities or derivatives could potentially interact non-specifically with proteins.
-
Interference with Detection Methods: Compounds can interfere with light-based readouts by absorbing or emitting light in the same wavelength range as the assay's detection method (e.g., fluorescence, luminescence).
Q3: My primary screen shows this compound as an active hit. What are the immediate next steps?
A3: It is crucial to validate this initial "hit" to rule out assay interference. A step-wise approach involving counter-screens and orthogonal assays is recommended. This process helps to confirm that the observed activity is specific to the intended target.
Troubleshooting Guides
Problem 1: Suspected False-Positive Inhibition in a Biochemical Assay
Symptoms:
-
This compound shows dose-dependent inhibition in the primary assay.
-
The dose-response curve has a steep Hill slope.
-
The inhibitory activity is not reproducible in a different assay format (orthogonal assay).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a suspected false-positive inhibitor.
Problem 2: Interference in a Fluorescence-Based Assay
Symptoms:
-
This compound appears active in a fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or other fluorescence-based assay.
-
The compound may be colored or have intrinsic fluorescent properties.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence assay interference.
Quantitative Data Summary
The following table provides illustrative IC50 values for known aggregating compounds in the presence and absence of a non-ionic detergent. While this compound is not listed, this data demonstrates the characteristic shift in potency that is indicative of aggregation-based inhibition.
| Compound Class | Target | IC50 without Triton X-100 (μM) | IC50 with 0.01% Triton X-100 (μM) | Fold Shift |
| Rhodanine-like | Enzyme A | 2.5 | > 50 | > 20 |
| Phenolic | Enzyme B | 5.1 | 48.2 | 9.5 |
| Quinone-like | Enzyme C | 1.8 | > 50 | > 27 |
| Hypothetical this compound | Enzyme D | 7.3 | > 100 | > 13 |
This data is for illustrative purposes and based on typical results for known aggregators.
Experimental Protocols
Protocol 1: Aggregation Counter-Screen using a Non-ionic Detergent
Objective: To determine if the inhibitory activity of this compound is due to aggregation.
Methodology:
-
Prepare two sets of assay reactions in parallel.
-
In the "control" set, perform the standard assay protocol.
-
In the "detergent" set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding this compound.
-
Add this compound at a range of concentrations to both sets.
-
Incubate both sets of reactions according to the standard protocol and measure the activity.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the inhibition is aggregation-based.
Protocol 2: Orthogonal Assay Validation
Objective: To confirm the activity of this compound using a mechanistically distinct assay.
Methodology:
-
Select an orthogonal assay that measures the same biological endpoint but uses a different detection technology. For example, if the primary assay is fluorescence-based, an orthogonal assay could be based on absorbance, luminescence, or a direct measurement of product formation via mass spectrometry.
-
Test this compound in the orthogonal assay at a similar concentration range as the primary screen.
-
Interpretation: If this compound shows comparable activity in the orthogonal assay, it increases the confidence that it is a true hit. Lack of activity in the orthogonal assay suggests the initial result was a false positive.
Protocol 3: Thiol Reactivity Counter-Screen
Objective: To assess if this compound or its impurities are reactive electrophiles that modify cysteine residues.
Methodology:
-
Choose a thiol-containing molecule (e.g., glutathione, dithiothreitol (DTT)).
-
Pre-incubate this compound with the thiol-containing molecule for a defined period (e.g., 30 minutes).
-
Initiate the biochemical reaction by adding the enzyme and substrate.
-
Measure the enzyme activity.
-
Interpretation: A significant decrease in the inhibitory activity of this compound after pre-incubation with the thiol-containing molecule suggests that it may be a reactive compound.
Signaling Pathway and Workflow Diagrams
References
- 1. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Dehydroabietinol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of dehydroabietinol and its derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Aqueous Solubility of a Novel this compound Derivative
Question: My newly synthesized this compound derivative exhibits very low solubility in aqueous media, which is hindering my ability to perform in vitro assays. What can I do?
Answer: Poor aqueous solubility is a common challenge with hydrophobic compounds like this compound derivatives. Here are several formulation strategies you can employ to improve solubility:
-
Co-solvents: Try dissolving your compound in a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) before diluting it with your aqueous medium. Be mindful of the final solvent concentration, as high concentrations can be toxic to cells.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility. Beta-cyclodextrins (β-CD) and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. Studies on other poorly soluble drugs have shown that cyclodextrin complexation can increase aqueous solubility by up to 500 times.[1]
-
pH Adjustment: If your derivative has ionizable functional groups, adjusting the pH of the solution to ionize the compound can significantly increase its solubility.
-
Surfactants: The use of non-ionic surfactants, such as Tween® 80 or Solutol® HS 15, can increase solubility by forming micelles that encapsulate the hydrophobic drug.[2]
Issue 2: Low Permeability of this compound Derivative in Caco-2 Assay
Question: My this compound derivative shows low apparent permeability (Papp) in the Caco-2 permeability assay, suggesting poor intestinal absorption. How can I address this?
Answer: A low Papp value in the Caco-2 assay indicates that the compound does not readily cross the intestinal epithelial barrier. Besides formulation strategies to increase the concentration of dissolved drug at the apical side, you can investigate the following:
-
Efflux Transporter Involvement: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump your compound out of the cells, reducing its net transport.[3] To investigate this, perform a bi-directional Caco-2 assay (measuring transport from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[4] You can confirm the involvement of specific transporters by co-incubating your compound with known inhibitors (e.g., verapamil for P-gp).
-
Particle Size Reduction: The dissolution rate of a poorly soluble drug is a key factor in its absorption. Reducing the particle size of your compound to the micro- or nanoscale increases its surface area, leading to a faster dissolution rate.[2] This can be achieved through techniques like micronization or high-pressure homogenization to form a nanosuspension.
-
Lipid-Based Formulations: Formulating your derivative in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption. These formulations form fine emulsions in the gastrointestinal fluid, which can enhance solubilization and absorption via the lymphatic pathway, bypassing first-pass metabolism in the liver.
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Question: I'm observing high animal-to-animal variability in the plasma concentrations of my this compound derivative after oral administration. What could be the cause and how can I mitigate it?
Answer: High variability in in vivo pharmacokinetic studies with poorly soluble compounds is a frequent issue. Several factors can contribute to this:
-
Inconsistent Formulation: Ensure your formulation is homogenous and stable. For suspensions, particle settling can lead to inconsistent dosing. For lipid-based formulations, ensure they emulsify consistently.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of hydrophobic drugs. Standardize the fasting period for your animals before dosing.
-
Gastrointestinal Physiology: Differences in gastric emptying time, intestinal motility, and pH among animals can affect drug dissolution and absorption. While difficult to control, using a larger group of animals can help to obtain a more reliable mean pharmacokinetic profile.
-
Pre-systemic Metabolism: Your derivative may be subject to metabolism in the intestine or liver (first-pass effect). Investigate potential metabolic pathways and consider if co-administration with a metabolic inhibitor is warranted in your experimental design.
Frequently Asked Questions (FAQs)
1. What are the key challenges in enhancing the bioavailability of this compound derivatives?
This compound derivatives, like many other diterpenoids, are often characterized by high lipophilicity and poor aqueous solubility. This leads to several challenges in achieving adequate oral bioavailability:
-
Low Dissolution Rate: The compound may not dissolve quickly enough in the gastrointestinal fluids to be absorbed efficiently.
-
Poor Permeability: The dissolved compound may not effectively cross the intestinal epithelial barrier.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
2. What are the most common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound derivatives?
Several formulation strategies can be employed, often in combination:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance solubility and dissolution.
-
Lipid-Based Formulations: Systems like SEDDS can improve solubilization and promote lymphatic absorption.
-
Cyclodextrin Complexation: Encapsulating the drug in cyclodextrins can increase its aqueous solubility.
3. How can I predict the intestinal permeability of my this compound derivative in vitro?
The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. This assay measures the apparent permeability coefficient (Papp) of a compound across a monolayer of Caco-2 cells. The results can help classify your compound as having low, moderate, or high permeability.
4. What is the role of efflux transporters in the bioavailability of this compound derivatives?
Efflux transporters, such as P-gp, are present in the intestinal epithelium and can actively transport drugs from inside the cells back into the intestinal lumen. If your this compound derivative is a substrate for these transporters, its net absorption will be reduced. A bi-directional Caco-2 assay can help determine if your compound is subject to active efflux.
5. What are the key parameters to measure in an in vivo pharmacokinetic study?
After oral administration of your this compound derivative formulation, you should measure the plasma concentration of the compound over time. Key pharmacokinetic parameters to determine include:
-
Cmax: The maximum plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation, typically determined by comparing the AUC after oral administration to the AUC after intravenous administration.
Data Presentation
Table 1: Comparison of Formulation Strategies for Enhancing Bioavailability of Poorly Soluble Drugs
| Formulation Strategy | Mechanism of Enhancement | Typical Fold Increase in Bioavailability (Examples from literature) | Key Considerations |
| Nanosuspension | Increases surface area, leading to faster dissolution rate. | 1.66-fold (relative bioavailability of nanoparticle vs. microparticle carbendazim) | Physical stability of nanoparticles (aggregation), requires specialized equipment. |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation of the drug, potential for lymphatic uptake. | 21-fold (for idarubicin) | Drug loading capacity, potential for drug expulsion during storage. |
| Nanoemulsions | Drug is dissolved in the oil phase of a stable emulsion. | 1.8 to 2.8-fold (for Coenzyme Q10) | Stability of the emulsion, potential for drug precipitation upon dilution. |
| Cyclodextrin Complexation | Forms an inclusion complex, increasing aqueous solubility. | Up to 500-fold increase in aqueous solubility (for paclitaxel) | Stoichiometry of the complex, potential for displacement by other molecules. |
| Amorphous Solid Dispersion | Drug is in a high-energy amorphous state, leading to higher apparent solubility. | Varies widely depending on the drug and polymer. | Physical stability (recrystallization), selection of an appropriate polymer. |
Table 2: Interpreting Caco-2 Permeability Data
| Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification | Expected In Vivo Absorption | Reference Compounds |
| < 1 | Low | Poor | Mannitol |
| 1 - 10 | Moderate | Moderate | Carnosic Acid (0.12-2.53) |
| > 10 | High | Good | Propranolol |
Experimental Protocols
1. Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a this compound derivative.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above 250 Ω·cm² is generally considered acceptable.
-
Dosing Solution Preparation: Prepare a dosing solution of the this compound derivative in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of any co-solvent (like DMSO) should be kept low (typically <1%) to avoid affecting monolayer integrity.
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport (for efflux assessment):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the this compound derivative in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
2. In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and pharmacokinetic profile of a this compound derivative formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice, fasted overnight before the experiment.
-
Dosing:
-
Oral (PO) Group: Administer the this compound derivative formulation orally via gavage at a predetermined dose.
-
Intravenous (IV) Group: Administer a solubilized form of the derivative intravenously via the tail vein to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the this compound derivative from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t1/2.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound derivatives.
Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives in cancer cells.
Caption: Logical relationship between bioavailability challenges and formulation solutions.
References
- 1. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
Validation & Comparative
Dehydroabietinol vs. Dehydroabietic Acid: A Comparative Analysis of Cytotoxic Activity
In the landscape of natural product chemistry and oncology research, diterpenes isolated from coniferous trees have emerged as promising scaffolds for the development of novel anticancer agents. Among these, dehydroabietinol and dehydroabietic acid, two closely related abietane-type diterpenoids, have garnered significant attention. This guide provides a detailed comparison of their cytotoxic activities against various cancer cell lines, supported by experimental data and methodologies, to assist researchers in drug discovery and development.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of this compound and dehydroabietic acid has been evaluated across a range of human cancer cell lines. While both parent compounds exhibit a certain degree of bioactivity, studies often indicate that their derivatives show significantly enhanced potency.
One study directly comparing the two found that this compound displayed higher cytotoxic activity than dehydroabietic acid in Jurkat cells. In general, both this compound and dehydroabietic acid have been reported to show weak to moderate antiproliferative activity in their natural forms. For instance, dehydroabietic acid has a reported IC50 value of 80 µM against the HepG2 human liver cancer cell line.
The true potential of these molecules appears to be unlocked through structural modification. Numerous derivatives of dehydroabietic acid have been synthesized and shown to possess potent cytotoxic effects, with IC50 values plummeting to the low micromolar and even nanomolar range against a variety of cancer cell lines. Similarly, derivatives of this compound have demonstrated significant cytotoxicity.
Below is a summary of the reported cytotoxic activities (IC50 values) for the parent compounds. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) |
| This compound | Jurkat (Human T lymphocyte carcinoma) | 9.7 (µg/mL) |
| HeLa (Human cervical cancer) | 13.0 (µg/mL) | |
| Dehydroabietic Acid | HepG2 (Human liver cancer) | 80 |
| CNE-2 (Human nasopharyngeal carcinoma) | 88.64 | |
| BEL-7402 (Human liver cancer) | 46.70 |
Experimental Protocols: Assessing Cytotoxicity
The most common method utilized to evaluate the cytotoxic activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely accepted method for measuring cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or dehydroabietic acid (typically in a series of dilutions) for a specified period, often 24, 48, or 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
MTT Incubation: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Solubilization: The MTT medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Mechanism of Action: Unraveling the Signaling Pathways
Research into the cytotoxic mechanisms of this compound and dehydroabietic acid derivatives suggests that they primarily induce cancer cell death through the induction of apoptosis. This programmed cell death is often mediated by the intrinsic, or mitochondrial, pathway.
Key events in this pathway observed for derivatives of these compounds include:
-
Increased Reactive Oxygen Species (ROS): Treatment with these compounds can lead to an increase in intracellular ROS levels, which can damage cellular components and trigger apoptosis.
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: The accumulation of ROS can lead to a decrease in the mitochondrial membrane potential, a critical event in the initiation of the intrinsic apoptotic pathway.
-
Release of Pro-apoptotic Proteins: Disruption of the mitochondrial membrane leads to the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytochrome c, in the cytoplasm, forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. This initiator caspase then activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell.
-
Cell Cycle Arrest: In addition to apoptosis, some derivatives have been shown to cause cell cycle arrest at various phases (G0/G1, G1, or S phase), preventing cancer cells from proliferating.[1][2]
-
Increased Intracellular Ca²⁺: An increase in intracellular calcium levels has also been observed, which can contribute to the apoptotic process.
While specific signaling pathways for the parent compounds are less detailed in the literature, the mechanisms observed for their more potent derivatives provide a strong indication of their mode of action.
Caption: Intrinsic apoptosis pathway induced by derivatives.
Experimental Workflow
The general workflow for assessing the cytotoxic activity and mechanism of action of this compound and dehydroabietic acid is outlined below.
Caption: General experimental workflow for cytotoxicity assessment.
References
Dehydroabietinol: A Comparative Analysis of Anticancer Activity Against Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anticancer activity of dehydroabietinol with standard chemotherapeutic agents. The data presented is compiled from multiple studies to offer an objective overview for researchers in oncology and drug discovery.
Comparative Cytotoxicity Analysis
The antiproliferative activity of this compound and standard chemotherapeutics is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the available IC50 values for this compound and common chemotherapeutic drugs against a panel of human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number, incubation time, and assay method.
| Cell Line | Cancer Type | This compound IC50 (µM) | Standard Chemotherapeutic | IC50 (µM) |
| MGC-803 | Gastric Cancer | >30[1] | 5-Fluorouracil | 1.71 - 20.22[2] |
| A549 | Lung Cancer | 44.14[1] | 5-Fluorouracil | 10.32[3][4] |
| Cisplatin | 9 - 16.48 | |||
| T24 | Bladder Cancer | >30 | 5-Fluorouracil | ~20 |
| HepG2 | Liver Cancer | >30 | 5-Fluorouracil | 32.53 |
| Doxorubicin | 0.45 - 12.18 | |||
| SK-MES-1 | Lung Cancer | Not Available | Etoposide | Not specified, but active |
| MCF-7 | Breast Cancer | Not Available | Paclitaxel | 0.0075 - 3.5 |
Note: The IC50 values for this compound against MGC-803, T24, and HepG2 cell lines were reported to be greater than 30 µM, indicating weak antiproliferative activity in those specific studies. More potent activity has been observed with derivatives of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, standard chemotherapeutics) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for an additional 4 hours at 37°C. Afterwards, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the desired incubation period with the test compounds, gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA solution and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on a paper towel and allow it to air-dry at room temperature.
-
Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well. Stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: After staining, quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 5 minutes and measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of this compound are still under investigation, studies on its derivatives suggest that it may exert its anticancer effects through the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. Studies on a this compound derivative suggest it can induce apoptosis.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. reactive-oxygen-species-in-cancer-a-dance-with-the-devil - Ask this paper | Bohrium [bohrium.com]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. 5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Dehydroabietinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of dehydroabietinol derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is compiled from various scientific studies to offer an objective comparison of the performance of these derivatives, supported by experimental data and detailed methodologies.
This compound, a derivative of dehydroabietic acid, is a naturally occurring diterpene that has garnered significant interest in medicinal chemistry due to its broad range of biological activities.[1] Modifications to its tricyclic scaffold have led to the development of numerous derivatives with enhanced potency and selectivity against various diseases. This guide aims to elucidate the key structural features that govern the biological activity of these compounds.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is intricately linked to the nature and position of various functional groups on the parent molecule. The following sections detail the SAR for anticancer, anti-inflammatory, and antimicrobial activities.
The anticancer activity of this compound derivatives has been extensively studied, with many compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[1] The primary mechanisms of action include the induction of apoptosis and cell cycle arrest.[1]
Key SAR Findings for Anticancer Activity:
-
Modification at C-18: The carboxyl group at the C-18 position is a common site for modification. Conversion to amides, esters, and particularly the introduction of heterocyclic moieties like 1,2,3-triazoles, has been shown to significantly enhance cytotoxic activity.[1][2] For instance, certain triazole derivatives have demonstrated IC50 values in the low micromolar range against various cancer cell lines.
-
Aromatic Ring (Ring C) Substitution: Modifications on the aromatic C-ring can influence activity. The introduction of different substituents can modulate the electronic and steric properties of the molecule, impacting its interaction with biological targets.
-
Introduction of Chalcone Moiety: Hybrid molecules incorporating a chalcone scaffold have shown promising anticancer activity, with some derivatives exhibiting greater potency than the standard anticancer drug 5-fluorouracil (5-FU) against breast cancer cell lines.
-
Quinoxaline Derivatives: The synthesis of quinoxaline derivatives of dehydroabietic acid has yielded compounds with potent cytotoxic activity against liver, breast, and cervical cancer cell lines, often with lower toxicity to normal cells.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 5g | 1,2,3-triazole moiety at C-18 | MGC-803 (gastric) | 4.84 | |
| A549 (lung) | 7.24 | |||
| T24 (bladder) | 7.82 | |||
| HepG2 (liver) | 5.82 | |||
| 5j | 1,2,3-triazole moiety at C-18 | MGC-803 (gastric) | 6.36 | |
| A549 (lung) | 7.08 | |||
| T24 (bladder) | 8.76 | |||
| HepG2 (liver) | 6.31 | |||
| 4b | Quinoxaline derivative | SMMC-7721 (liver) | 0.72 | |
| MCF-7 (breast) | 1.78 | |||
| HeLa (cervical) | 1.08 | |||
| 33 | Chalcone hybrid | MCF-7 (breast) | 2.21 | |
| MDA-MB-231 (breast) | 3.15 | |||
| Hs578T (breast) | 4.89 | |||
| 38 | Chalcone hybrid | MCF-7 (breast) | 5.12 | |
| 41 | Chalcone hybrid | MCF-7 (breast) | 3.99 | |
| L1-L2 | Imidazole salts | HeLa, MCF-7, A549, HepG2 | 16.1 to >100 | |
| L3-L5 | Imidazole amides | HeLa, MCF-7, A549, HepG2 | 16.1 to >100 |
This compound and its derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of nitric oxide (NO) production.
Key SAR Findings for Anti-inflammatory Activity:
-
Oxidation at C-7: The introduction of a keto group at the C-7 position of the dehydroabietic acid scaffold, to form 7-oxodehydroabietic acid, followed by the addition of 1,2,3-triazole moieties, has yielded compounds with potent anti-inflammatory activity, as measured by the inhibition of NO production in BV2 microglial cells.
-
Substitution on the Triazole Ring: The nature of the substituent on the aromatic ring of the 1,2,3-triazole moiety influences the anti-inflammatory potency. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., fluorine, chlorine) on the benzene ring attached to the triazole can enhance activity.
Table 2: Anti-inflammatory Activity of Selected 7-Oxodehydroabietic Acid-1,2,3-triazole Hybrids
| Compound ID | Modification | Cell Line | NO Inhibition IC50 (µM) | Reference |
| 9 | Bismethyl substitution on benzene ring of triazole | BV2 | 8.00 | |
| 10 | Bismethyl substitution on benzene ring of triazole | BV2 | 8.44 | |
| 15 | Fluorine and methoxy substitution on benzene ring of triazole | BV2 | 8.13 | |
| 16 | Fluorine and methoxy substitution on benzene ring of triazole | BV2 | 8.84 | |
| L-NMMA (Control) | - | BV2 | 42.36 |
The antimicrobial potential of this compound derivatives has been explored, with some compounds showing activity against various bacterial strains.
Key SAR Findings for Antimicrobial Activity:
-
Core Scaffold: The parent compounds, nordehydroabietylamine and (+)-dehydroabietylamine, have been shown to prevent biofilm formation by Staphylococcus aureus.
-
Urea Derivatives: In contrast to the parent amines, urea derivatives of this compound were found to be inactive against S. aureus biofilms, suggesting that the free amino group is crucial for this activity.
Table 3: Anti-biofilm Activity of Selected this compound Derivatives against S. aureus
| Compound ID | Modification | Biofilm Prevention IC50 (µM) | Reference |
| 1 | Nordehydroabietylamine | ~10 | |
| 3 | (+)-Dehydroabietylamine | ~20 | |
| 4-10 | Urea derivatives | Inactive |
Signaling Pathways and Experimental Workflows
The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis (programmed cell death) and arrest of the cell cycle.
Apoptosis Signaling Pathway
Many this compound derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by a reduction in the mitochondrial membrane potential, an increase in intracellular reactive oxygen species (ROS), and the subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Cell Cycle Arrest
Certain this compound derivatives have been shown to arrest the cell cycle at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the levels of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For example, some derivatives downregulate cyclin D1 and upregulate the CDK inhibitor p27, leading to G1 phase arrest.
Caption: G1 phase cell cycle arrest mechanism by this compound derivatives.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can stain late apoptotic and necrotic cells.
-
Procedure:
-
Treat cells with the this compound derivatives for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. The results distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The fluorescence intensity, which is proportional to the DNA content, is measured by flow cytometry.
-
Procedure:
-
Treat cells with the compounds for a specific duration.
-
Harvest and fix the cells (e.g., with cold 70% ethanol).
-
Treat the cells with RNase to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content of the cells using a flow cytometer. The resulting histogram shows the percentage of cells in each phase of the cell cycle.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay assesses the integrity of the mitochondrial membrane, which is often disrupted during apoptosis.
-
Principle: Fluorescent cationic dyes, such as JC-1 or rhodamine 123, accumulate in the mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Procedure:
-
Treat cells with the this compound derivatives.
-
Incubate the cells with the fluorescent dye (e.g., JC-1).
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the levels of ROS, which can be induced by some anticancer agents and play a role in apoptosis.
-
Principle: A cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used. Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.
-
Procedure:
-
Treat cells with the compounds.
-
Load the cells with the DCFH-DA probe.
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
-
Nitric Oxide (NO) Inhibition Assay
This assay is used to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.
-
Principle: Macrophages (e.g., RAW 264.7 or BV2 cells) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), which produces NO. The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.
-
Procedure:
-
Pre-treat macrophages with various concentrations of the this compound derivatives.
-
Stimulate the cells with LPS for a specified time.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
References
In Vivo Validation of Dehydroabietinol's Anticancer Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dehydroabietinol, a derivative of the natural diterpene dehydroabietic acid, has emerged as a promising scaffold for the development of novel anticancer agents. Extensive in vitro research has demonstrated the potent cytotoxic and antimetastatic activities of this compound derivatives against a panel of human cancer cell lines. However, to date, comprehensive in vivo validation of the parent compound, this compound, remains to be published. This guide provides a comparative framework for researchers aiming to investigate the in vivo anticancer effects of this compound. It summarizes the existing in vitro data for its derivatives, outlines detailed experimental protocols for future in vivo studies, and presents a hypothetical comparison with a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), in a gastric cancer model.
Preclinical Landscape: In Vitro Efficacy of this compound Derivatives
Numerous studies have synthesized and evaluated derivatives of this compound, revealing significant anticancer potential. These derivatives often incorporate moieties such as triazoles to enhance their pharmacological profiles. The cytotoxic activity is typically assessed by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 1: Summary of In Vitro Cytotoxicity of this compound Derivatives
| Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Comparator | Comparator IC50 (µM) | Reference |
| Compound 5g | MGC-803 | Gastric Cancer | 4.84 | 5-FU | >30 | [1] |
| A549 | Lung Cancer | 7.24 | 5-FU | >30 | [1] | |
| T24 | Bladder Cancer | 7.82 | 5-FU | >30 | [1] | |
| HepG2 | Liver Cancer | 5.82 | 5-FU | >30 | [1] | |
| Compound 5j | MGC-803 | Gastric Cancer | 6.36 | 5-FU | >30 | [1] |
| A549 | Lung Cancer | 7.08 | 5-FU | >30 | ||
| T24 | Bladder Cancer | 8.76 | 5-FU | >30 | ||
| HepG2 | Liver Cancer | 6.31 | 5-FU | >30 | ||
| This compound (5) | HeLa | Cervical Cancer | 13.0 µg/mL | - | - | |
| Jurkat | Leukemia | 9.7 µg/mL | - | - | ||
| This compound acetate (6) | Jurkat | Leukemia | 22.0 µg/mL | - | - |
Note: IC50 values are presented as reported in the literature. Direct comparison should be made with caution due to variations in experimental conditions.
Proposed In Vivo Validation Framework
To translate the promising in vitro findings into preclinical and, eventually, clinical applications, rigorous in vivo validation is essential. The following sections outline the standard experimental protocols and comparative data templates for assessing the efficacy, toxicity, and pharmacokinetic profile of this compound.
Efficacy Study: Tumor Xenograft Model
The most common method for evaluating the in vivo anticancer activity of a compound is the use of a tumor xenograft model in immunocompromised mice.
Table 2: Hypothetical Efficacy Comparison of this compound vs. 5-Fluorouracil in an MGC-803 Gastric Cancer Xenograft Model
| Parameter | This compound (Test Article) | 5-Fluorouracil (Comparator) | Vehicle (Control) |
| Dosing Regimen | [To be determined] | 30 mg/kg, q.o.d., i.p. | [Matching vehicle] |
| Mean Initial Tumor Volume (mm³) | ~100 | ~100 | ~100 |
| Mean Final Tumor Volume (mm³) | [Experimental Data] | ~1600 | ~2200 |
| Tumor Growth Inhibition (%) | [Experimental Data] | ~26.4% | 0% |
| Mean Final Tumor Weight (g) | [Experimental Data] | [Supporting Data] | [Supporting Data] |
| Body Weight Change (%) | [Experimental Data] | [Supporting Data] | [Supporting Data] |
q.o.d.: every other day; i.p.: intraperitoneal
Safety and Toxicity Profile
Assessing the safety profile of a novel compound is critical. Acute and sub-chronic toxicity studies are necessary to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
Table 3: Template for In Vivo Toxicity Profile
| Parameter | This compound (Test Article) | 5-Fluorouracil (Comparator) | Vehicle (Control) |
| Animal Model | BALB/c mice | BALB/c mice | BALB/c mice |
| Dosing Regimen | [Dose escalation] | 200 mg/kg (single dose) | [Matching vehicle] |
| Mortality (%) | [Experimental Data] | 80-100% | 0% |
| Significant Body Weight Loss (>20%) | [Experimental Data] | Yes | No |
| Clinical Observations | [e.g., changes in posture, activity] | [e.g., severe weight loss] | Normal |
| Key Hematology Findings | [Experimental Data] | [e.g., Myelosuppression] | Normal |
| Key Clinical Chemistry Findings | [Experimental Data] | [e.g., Elevated liver enzymes] | Normal |
| Histopathology (Key Organs) | [Experimental Data] | [e.g., Gastrointestinal damage] | No significant findings |
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, which informs dosing schedules and potential bioavailability.
Table 4: Template for Comparative Pharmacokinetic Parameters in Mice
| Parameter | This compound (Test Article) | 5-Fluorouracil (Comparator) |
| Administration Route | i.v. / p.o. | i.v. / i.p. |
| Dose (mg/kg) | [To be determined] | 40 |
| Cmax (mg/L) | [Experimental Data] | 35.8 ± 6.2 |
| Tmax (min) | [Experimental Data] | [Not applicable for i.v.] |
| AUC (mg·min/L) | [Experimental Data] | 639.0 ± 35.9 |
| Half-life (t½) (min) | [Experimental Data] | 15.8 ± 2.2 |
| Clearance (CL) | [Experimental Data] | [Supporting Data] |
| Volume of Distribution (Vd) | [Experimental Data] | [Supporting Data] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; i.v.: intravenous; p.o.: oral; i.p.: intraperitoneal
Experimental Protocols
Tumor Xenograft Efficacy Study
-
Cell Culture: MGC-803 human gastric carcinoma cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Model: Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: A suspension of MGC-803 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the length and width with calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.
-
Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (e.g., Vehicle control, this compound, 5-Fluorouracil). The test compounds are administered according to the predetermined route and schedule.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration. Animal body weights are monitored as a measure of toxicity.
-
Data Analysis: At the end of the study, tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
Acute Toxicity Study
-
Animal Model: Healthy BALB/c mice (equal numbers of males and females) are used.
-
Dose Administration: A single dose of this compound is administered (e.g., via oral gavage or intraperitoneal injection) at various dose levels. A control group receives the vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.
-
Necropsy and Histopathology: At the end of the observation period, all animals are euthanized. A gross necropsy is performed, and major organs (liver, kidneys, heart, lungs, spleen) are collected, weighed, and preserved for histopathological examination.
-
Data Analysis: The LD50 (lethal dose, 50%) may be estimated, and the no-observed-adverse-effect level (NOAEL) is determined.
Pharmacokinetic Study
-
Animal Model: Cannulated mice (e.g., jugular vein cannulation) are often used to facilitate serial blood sampling.
-
Drug Administration: this compound is administered at a specific dose via the intended clinical route (e.g., intravenous bolus or oral gavage).
-
Blood Sampling: Blood samples (e.g., 50-100 µL) are collected into heparinized tubes at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis software.
Visualization of Pathways and Workflows
Proposed Signaling Pathway for this compound Derivative (5g)
Based on in vitro studies, the anticancer mechanism of this compound derivative 5g in MGC-803 cells involves the induction of apoptosis and cell cycle arrest.
References
Dehydroabietinol and 5-Fluorouracil: A Comparative Analysis in the Context of Colon Cancer Therapy
In the landscape of colon cancer research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is relentless. This guide provides a comparative overview of Dehydroabietinol, a natural abietane diterpenoid, and 5-Fluorouracil (5-FU), a cornerstone chemotherapeutic agent for colorectal cancer. While direct comparative studies on colon cancer cells are currently unavailable, this document synthesizes existing data on this compound's derivatives and related compounds against cancer cells and contrasts it with the well-established profile of 5-FU. This analysis aims to offer a valuable resource for researchers, scientists, and professionals in drug development by highlighting key performance metrics, mechanisms of action, and experimental methodologies.
Cytotoxicity Profile: A Head-to-Head Look
The cytotoxic potential of a compound is a primary indicator of its anticancer activity. While data on this compound's direct effect on colon cancer cells is limited, studies on its derivatives provide a glimpse into its potential efficacy. In contrast, 5-FU's cytotoxicity against various colon cancer cell lines is well-documented.
| Compound | Cell Line | IC50 (µM) | Exposure Time | Citation |
| 7α-acetylhorminone (this compound derivative) | HCT-116 | 18 | Not Specified | [1] |
| 5-Fluorouracil | HCT-116 | 50 | 72 hours | [2] |
| 5-Fluorouracil | SW480 | >200 | 72 hours | [2] |
| 5-Fluorouracil | HT-29 | ~100 | 72 hours | [2] |
Note: The IC50 value for the this compound derivative and 5-FU were determined in different studies and may not be directly comparable due to variations in experimental conditions.
Mechanism of Action: Unraveling the Molecular Pathways
Understanding the molecular mechanisms through which these compounds exert their effects is crucial for targeted drug development.
This compound and its Derivatives: A Multi-Faceted Approach
Research on this compound and its derivatives in various cancer cell lines suggests a multi-pronged mechanism of action primarily centered on the induction of apoptosis and cell cycle arrest.
A study on a series of novel this compound derivatives revealed that the most potent compounds induced apoptosis in gastric cancer cells. This process was associated with a reduction in the mitochondrial membrane potential and an increase in intracellular reactive oxygen species (ROS) and Ca2+ levels.[3] Furthermore, these derivatives were shown to arrest the cell cycle at the G0/G1 phase. In another study, the related compound Dehydrozaluzanin C was found to induce apoptosis in HT-29 and HCT-116 colon cancer cells by upregulating Bax, downregulating Bcl-2, and activating caspase-3. This compound also caused cell cycle arrest at the S phase and its effects were linked to the activation of peroxisome proliferator-activated receptor γ (PPARγ).
Caption: Proposed signaling pathways for this compound derivatives.
5-Fluorouracil: A Well-Trodden Path of Cytotoxicity
5-Fluorouracil primarily exerts its anticancer effects by inhibiting thymidylate synthase and incorporating its metabolites into RNA and DNA. Recent studies have highlighted that in gastrointestinal cancers, its primary mechanism of killing cells is by interfering with RNA synthesis. In colon cancer cells, 5-FU has been shown to induce apoptosis through a caspase-9-dependent pathway, which is mediated by the activation of protein kinase C-δ (PKC-δ).
Caption: Key signaling events in 5-Fluorouracil-induced apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are paramount.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Colon cancer cells (e.g., HCT-116, SW480) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, its derivatives, or 5-fluorouracil for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and live cells.
-
Cell Treatment: Cells are treated with the test compounds as described for the cell viability assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
References
Cross-Validation of Dehydroabietinol Derivative Bioactivity: A Comparative Guide
An objective analysis of the anti-proliferative and anti-inflammatory effects of Dehydroabietinol derivatives across various cell lines, supported by experimental data and detailed protocols.
This guide provides a comparative overview of the biological activities of various derivatives of this compound, a natural diterpenoid alcohol. The focus is on its anti-cancer and anti-inflammatory properties, with data cross-validated in different human cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of this class of compounds.
Anti-Proliferative Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The anti-proliferative activity is often attributed to the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives in different cancer cell lines. Lower IC50 values indicate greater potency.
| Derivative | Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 5g | MGC-803 | Human Gastric Adenocarcinoma | 4.84 | [1] |
| A549 | Human Lung Carcinoma | 7.24 | [1] | |
| T24 | Human Bladder Cancer | 7.82 | [1] | |
| HepG2 | Human Hepatocellular Carcinoma | 5.82 | [1] | |
| Compound 4p | MGC-803 | Human Gastric Adenocarcinoma | 3.18 | [2] |
| HepG2 | Human Hepatocellular Carcinoma | 11.70 | ||
| HeLa | Human Cervical Cancer | 25.31 | ||
| T-24 | Human Bladder Cancer | 14.18 | ||
| Compound 3b | MCF-7 | Human Breast Adenocarcinoma | 7.00 | |
| HepG2 | Human Hepatocellular Carcinoma | 10.42 | ||
| HCT-116 | Human Colon Cancer | 9.53 | ||
| A549 | Human Lung Carcinoma | 11.93 | ||
| DHA-Chalcone Hybrid 33 | MCF-7 | Human Breast Adenocarcinoma | <2.21 | |
| MDA-MB-231 | Human Breast Adenocarcinoma | <2.21 | ||
| DHA-Chalcone Hybrid 41 | MCF-7 | Human Breast Adenocarcinoma | 3.99 | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 7.12 | ||
| Hs578T | Human Breast Adenocarcinoma | 10.31 | ||
| Dehydroabietic oxime 23 | Aspc-1 | Human Pancreatic Cancer | 8.6 | |
| Dehydroabietic oxime 26 | Aspc-1 | Human Pancreatic Cancer | 8.9 |
Note: The compounds listed are derivatives of Dehydroabietic acid or this compound.
Anti-Inflammatory Activity
Dehydroabietic acid (DAA), a related compound, has been shown to possess anti-inflammatory properties by inhibiting key signaling pathways in macrophage cell lines. This suggests that this compound and its derivatives may also have potential as anti-inflammatory agents.
Key Findings in Macrophage Cell Lines:
-
Reduction of Nitric Oxide (NO) Production: DAA significantly reduced the production of NO, a pro-inflammatory mediator.
-
Downregulation of Inflammatory Genes: The expression of inflammatory genes was decreased following treatment with DAA.
-
Inhibition of NF-κB and AP-1 Pathways: DAA was found to suppress the activity of Src and Syk in the NF-κB cascade and TAK1 in the AP-1 cascade.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cells are treated with the compound for a designated time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then determined. For instance, some derivatives of dehydroabietic acid have been shown to arrest the cell cycle in the G0/G1 or S phase.
Apoptosis Assay (Annexin V/PI Staining)
This assay is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains necrotic or late apoptotic cells with compromised membrane integrity.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
Several studies have indicated that this compound derivatives exert their anti-cancer effects by modulating specific signaling pathways.
A derivative of this compound, compound 5g, has been shown to induce apoptosis in MGC-803 cells by increasing intracellular reactive oxygen species (ROS) and Ca2+ levels, which leads to a reduction in the mitochondrial membrane potential. This ultimately triggers the apoptotic cascade.
Caption: Proposed mechanism of apoptosis induction by a this compound derivative.
Dehydroabietic acid has been demonstrated to inhibit inflammatory pathways by targeting key kinases. This mechanism involves the suppression of both the NF-κB and AP-1 signaling cascades.
Caption: Inhibition of inflammatory signaling pathways by Dehydroabietic acid.
The following diagram illustrates a general experimental workflow for assessing the bioactivity of this compound derivatives.
Caption: General experimental workflow for bioactivity screening.
References
Validating the Target Engagement of Dehydroabietinol in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Dehydroabietinol, a naturally occurring abietane diterpenoid. Recent findings have identified this compound as an inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling protein in immune and inflammatory pathways. Validating this interaction within a cellular context is a critical step in advancing this compound as a potential therapeutic agent.
This document outlines experimental protocols for robust target engagement validation, presents quantitative data for this compound and comparable SYK inhibitors, and visualizes the relevant signaling pathway and experimental workflows.
Comparative Analysis of SYK Inhibitors
The potency of this compound against SYK is compared with other known SYK inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for this comparison.
| Compound | Type | Target | IC50 (in vitro) | Ki (in vitro) | Cell-based Potency (IC50) | Reference |
| This compound | Natural Product | SYK | 46.4 µM | - | - | |
| Fostamatinib (R406) | Small Molecule | SYK | 41 nM | 30 nM | ~50 nM (various cell lines) | [1][2] |
| Piceatannol | Natural Product | SYK | - | 15 µM | 18 µM to >50 µM (DLBCL cells) | [3] |
| Entospletinib | Small Molecule | SYK | 7.7 nM | - | 29 nM (B-cell lymphoma) | |
| Lanraplenib | Small Molecule | SYK | 5.1 nM | - | 140 nM (whole blood assay) | |
| Cerdulatinib | Small Molecule | SYK/JAK | 6 nM (SYK) | - | 8 nM (B-cell lymphoma) |
Note: IC50 and Ki values can vary depending on the specific assay conditions. Data for some compounds may not be available.
Experimental Protocols for Target Engagement Validation
To confirm that this compound directly binds to SYK within cells, two primary label-free methods are recommended: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.
-
Cell Culture and Treatment: Culture appropriate cells (e.g., B-cell lymphoma lines with high SYK expression) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble SYK protein by Western blotting or other quantitative proteomics methods. An increase in the amount of soluble SYK at higher temperatures in the this compound-treated samples compared to the control indicates target engagement.
Drug Affinity Responsive Target Stability (DARTS) Protocol
DARTS relies on the principle that ligand binding can protect a protein from proteolytic degradation.
-
Cell Lysis: Harvest and lyse cells expressing SYK in a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the lysate.
-
Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The protease concentration and digestion time should be optimized to achieve partial digestion of the total protein.
-
Digestion Termination: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer, followed by boiling.
-
Protein Analysis: Separate the protein fragments by SDS-PAGE and analyze the amount of full-length SYK by Western blotting. A higher amount of full-length SYK in the this compound-treated samples compared to the control indicates protection from proteolysis and thus, target engagement.
Visualizing Cellular Mechanisms and Workflows
SYK Signaling Pathway
Spleen Tyrosine Kinase (SYK) is a critical mediator of signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors. Upon receptor activation, SYK is recruited to the receptor complex and activated through phosphorylation. Activated SYK then phosphorylates downstream substrates, initiating a cascade of signaling events that ultimately lead to cellular responses such as proliferation, differentiation, and inflammatory mediator release. This compound is hypothesized to inhibit the kinase activity of SYK, thereby blocking these downstream signals.
Caption: The SYK signaling pathway initiated by BCR and FcR activation.
CETSA Experimental Workflow
The following diagram illustrates the key steps in the Cellular Thermal Shift Assay.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
DARTS Experimental Workflow
The following diagram outlines the experimental procedure for the Drug Affinity Responsive Target Stability assay.
Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.
References
Replicating Published Findings on Dehydroabietinol's Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported bioactivity of Dehydroabietinol and its derivatives with alternative compounds, supported by experimental data from published studies. Detailed methodologies for key experiments are included to facilitate the replication of these findings.
Anti-Tumor Bioactivity: this compound vs. Standard Chemotherapeutic Agents
This compound (DHO) has been investigated for its potential as an anti-tumor agent. While DHO itself exhibits weak antiproliferative activity, its synthetic derivatives have shown significant cytotoxic effects against various human cancer cell lines. This section compares the performance of this compound and one of its potent triazole derivatives with the established chemotherapeutic drugs, 5-Fluorouracil (5-FU) and Doxorubicin.
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values in µM)
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Lower IC₅₀ values indicate higher potency.
| Compound/Drug | MGC-803 (Gastric) | A549 (Lung) | T24 (Bladder) | HepG2 (Liver) |
| This compound (DHO) | >100[1] | >100[1] | >100[1] | >100[1] |
| This compound Derivative 5g | 4.84[1] | 7.24 | 7.82 | 5.82 |
| 5-Fluorouracil (5-FU) | 30.4 - 36.5 | 10.32 | Not Found | 32.53 |
| Doxorubicin | Not Found | >20 | Not Found | 0.45 - 12.2 |
Note: The IC₅₀ values for Doxorubicin can vary significantly based on the specific experimental conditions and duration of exposure.
Experimental Protocols:
MTT Assay for Cell Viability and Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound, its derivatives, 5-FU, Doxorubicin) in culture medium. After the 24-hour incubation, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway for Anti-Tumor Activity of a this compound Derivative
Published research on a potent this compound derivative (compound 5g) suggests that its anti-tumor activity is mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway. This involves an increase in intracellular reactive oxygen species (ROS), a reduction in the mitochondrial membrane potential, and the subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway induced by a this compound derivative.
Anti-Inflammatory Bioactivity: Dehydroabietic Acid vs. Dexamethasone
While direct studies on the anti-inflammatory activity of this compound are limited, its precursor, Dehydroabietic Acid (DAA), has been shown to possess anti-inflammatory properties. This section compares the inhibitory effect of DAA on nitric oxide (NO) production with the potent corticosteroid, Dexamethasone.
Data Presentation: Comparative Inhibition of Nitric Oxide Production (IC₅₀ Values)
The following table presents the IC₅₀ values for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
| Compound/Drug | IC₅₀ for NO Inhibition (µM) |
| Dehydroabietic Acid (DAA) | ~20-40 (Estimated from graphical data) |
| Dexamethasone | ~0.1 - 10 (Dose-dependent inhibition) |
Note: The IC₅₀ for Dehydroabietic Acid is an estimation based on graphical representations in the cited literature, as a precise value was not explicitly stated. The inhibitory effect of Dexamethasone is dose-dependent and varies across studies.
Experimental Protocols:
LPS-Induced Nitric Oxide Production Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and oxidized product of nitric oxide, in cell culture supernatants.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds (Dehydroabietic Acid, Dexamethasone) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Griess Reagent Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is calculated as: (1 - [Nitrite]treated / [Nitrite]LPS alone) × 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway for Anti-Inflammatory Activity of Dehydroabietic Acid
Dehydroabietic acid has been reported to suppress the inflammatory response by inhibiting the NF-κB signaling pathway. This is achieved by targeting the upstream kinases Src and Syk.
Caption: Inhibition of the NF-κB pathway by Dehydroabietic Acid.
References
Dehydroabietinol's efficacy in drug-resistant cancer cell lines
A comparative analysis of the anti-cancer efficacy of Dehydroabietic Acid (DHA) derivatives in drug-resistant cancer cell lines reveals their potential as promising therapeutic agents. While direct studies on Dehydroabietinol are limited, research on its precursor, Dehydroabietic acid, and its synthetic derivatives provides valuable insights into their activity against various cancer cell lines, including those exhibiting resistance to standard chemotherapeutic drugs.
Comparative Efficacy of Dehydroabietic Acid Derivatives
Dehydroabietic acid, a natural diterpene, and its derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1] In many instances, these derivatives exhibit superior anti-proliferative activity compared to the parent compound, Dehydroabietic acid, and the commonly used chemotherapeutic drug, 5-Fluorouracil (5-FU).[1]
For example, certain triazole derivatives of this compound have shown potent cytotoxicity with IC50 values in the low micromolar range against cell lines such as human gastric adenocarcinoma (MGC-803), human lung carcinoma (A549), human bladder carcinoma (T24), and human hepatocellular carcinoma (HepG2).[1] Similarly, dehydroabietic oximes have been identified as effective inhibitors of pancreatic cancer cell growth.[2]
The development of drug resistance is a major obstacle in cancer therapy.[3] Cancer cells can develop resistance through various mechanisms, including increased drug efflux, enhanced DNA repair, and alterations in apoptotic pathways. Natural products and their derivatives, like those from Dehydroabietic acid, offer a promising avenue for overcoming such resistance due to their diverse mechanisms of action.
The following table summarizes the available IC50 data for various Dehydroabietic acid derivatives compared to standard chemotherapeutic agents in different cancer cell lines.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| DHA Derivative (5g) | MGC-803 | Gastric Adenocarcinoma | 4.84 | |
| A549 | Lung Carcinoma | 7.24 | ||
| T24 | Bladder Carcinoma | 7.82 | ||
| HepG2 | Hepatocellular Carcinoma | 5.82 | ||
| DHA Derivative (5j) | MGC-803 | Gastric Adenocarcinoma | 6.36 | |
| A549 | Lung Carcinoma | 7.08 | ||
| T24 | Bladder Carcinoma | 8.76 | ||
| HepG2 | Hepatocellular Carcinoma | 6.31 | ||
| Dehydroabietic Oxime (23) | Aspc-1 | Pancreatic Cancer | 8.6 | |
| Dehydroabietic Oxime (26) | Aspc-1 | Pancreatic Cancer | 8.9 | |
| 5-Fluorouracil (5-FU) | MGC-803 | Gastric Adenocarcinoma | >100 | |
| A549 | Lung Carcinoma | >100 | ||
| T24 | Bladder Carcinoma | >100 | ||
| HepG2 | Hepatocellular Carcinoma | >100 | ||
| Cisplatin (CDDP) | A431 (wild type) | Cervix Squamous Carcinoma | 0.19 | |
| A431Pt (resistant) | Cervix Squamous Carcinoma | 3.5 | ||
| 2008 (wild type) | Ovarian Carcinoma | 0.78 | ||
| C13 (resistant) | Ovarian Carcinoma | 5.4 |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of compounds in drug-resistant cancer cell lines, based on standard methodologies.
Establishment of Drug-Resistant Cancer Cell Lines
Drug-resistant cell lines are typically developed by exposing parental cancer cells to gradually increasing concentrations of a specific chemotherapeutic agent over a prolonged period.
-
Cell Culture: Parental cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Exposure: Cells are treated with the selected drug at a concentration equal to or slightly below the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells adapt and resume normal proliferation, the drug concentration in the culture medium is incrementally increased. This process is repeated for several months.
-
Confirmation of Resistance: The resistance of the developed cell line is confirmed by comparing its IC50 value to that of the parental cell line. A significant increase in the IC50 value indicates the successful establishment of a drug-resistant cell line.
Cell Viability Assay (MTT or CCK-8 Assay)
Cell viability assays are used to determine the cytotoxic effects of compounds on cancer cells and to calculate the IC50 value.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Dehydroabietic acid derivative) or a control drug for a specified period (e.g., 48 or 72 hours).
-
Reagent Incubation: After the treatment period, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The cell viability is calculated as a percentage of the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the induction of apoptosis (programmed cell death) by the test compound.
-
Cell Treatment: Cells are treated with the compound at different concentrations for a defined period.
-
Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the effect of a compound on the progression of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Visualizations
Signaling Pathway of Dehydroabietic Acid Derivatives
References
- 1. Synthesis and anti-proliferative activity of this compound derivatives bearing a triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroabietic oximes halt pancreatic cancer cell growth in the G1 phase through induction of p27 and downregulation of cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dehydroabietinol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Dehydroabietinol
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide provides a procedural, step-by-step approach to ensure the safe management of this compound waste in a laboratory setting. Adherence to these procedures is critical for the safety of personnel and the protection of the environment.
Hazard Assessment and Safety Data
This compound is classified as hazardous, and it is imperative to handle it with caution. The primary hazards associated with this compound are its toxicity when ingested and its significant danger to aquatic ecosystems.
| Hazard Classification | Description | GHS Hazard Statement |
| Acute Oral Toxicity | Toxic if swallowed. | H301 |
| Acute Aquatic Hazard | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | H410 |
This data is a summary of information from available Safety Data Sheets.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat or chemical-resistant apron.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is crucial to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this compound down the drain or in regular trash.[1]
1. Waste Segregation and Collection:
- Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated and clearly labeled hazardous waste container.
- For liquid waste containing this compound, use a separate, leak-proof, and clearly labeled hazardous waste container.
- Avoid mixing this compound waste with other chemical waste streams unless compatibility has been confirmed.
2. Waste Container Labeling:
- The waste container must be labeled with the words "Hazardous Waste."
- Clearly identify the contents as "this compound Waste."
- Include the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard).
3. Storage of Hazardous Waste:
- Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
- The storage area should be away from heat sources and incompatible materials.
4. Arrange for Professional Disposal:
- The disposal of this compound must be handled by a licensed hazardous waste disposal company.
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
- Provide the disposal company with the Safety Data Sheet (SDS) and any other relevant information about the waste.
5. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wear appropriate PPE before attempting to clean the spill.
- For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
- For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
- Ventilate the area and wash the spill site once the material has been removed.
- Report the spill to your EHS department.
Emergency Procedures
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move the person to fresh air.
Always have the Safety Data Sheet readily available when working with this compound to provide to emergency responders.
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Dehydroabietinol
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
Dehydroabietinol and related compounds may cause skin and eye irritation.[1][2] Ingestion of similar compounds has been shown to be harmful.[1][2] Therefore, strict adherence to appropriate safety measures is crucial. The following personal protective equipment should be worn when handling this compound:
Summary of Personal Protective Equipment (PPE) Recommendations
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Use chemical safety goggles that provide a complete seal around the eyes or a face shield for protection against splashes and dust. |
| Hand Protection | Chemical-Resistant Gloves | Wear neoprene or nitrile rubber gloves. Avoid latex gloves as they may not offer adequate protection. |
| Body Protection | Laboratory Coat | A laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | If exposure limits are exceeded or irritation is experienced, respiratory protection should be worn. Use only in areas with appropriate exhaust ventilation. |
Safe Handling and Storage Procedures
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store locked up.
-
Recommended storage temperature is 4°C.
First Aid Measures
In the event of exposure, follow these procedures and seek medical attention if symptoms persist.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation occurs, seek medical attention. |
| Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. |
Spill and Disposal Plan
Spill Response: In the event of a this compound spill, a structured response is critical to ensure safety and proper cleanup.
Disposal Plan: this compound should be handled as a potentially hazardous substance for disposal.
-
Waste Collection: Collect solid waste in a labeled, sealed container. Solutions should be collected in a separate, labeled hazardous waste container.
-
Disposal Method: Dispose of contents/container to an approved waste disposal plant. Do not dispose of down the drain or in regular trash. Contact a licensed professional waste disposal service to dispose of this material.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
